IR415
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4S/c14-10-2-3-12(11(15)8-10)18-13(20)17-4-1-6-19-7-5-16-9-19/h2-3,5,7-9H,1,4,6H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSBPLFMLHNMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=S)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IMM-6-415
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Executive Summary
IMM-6-415, a novel investigational agent developed by Immuneering Corporation, is a clinical-stage, orally bioavailable small molecule designed as a Deep Cyclic Inhibitor (DCI) of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, IMM-6-415 targets MEK, a critical kinase within this pathway. The unique mechanism of "Deep Cyclic Inhibition" is characterized by intermittent, potent suppression of MAPK signaling, a departure from the continuous inhibition paradigm of many existing targeted therapies. This approach aims to selectively induce apoptosis in cancer cells, which are often dependent on sustained MAPK pathway activation for their survival and proliferation, while permitting sufficient pathway activity in healthy cells to maintain normal physiological functions. Preclinical data have demonstrated the anti-tumor activity of IMM-6-415 in models of cancers with RAS and RAF mutations. The compound is currently under evaluation in a Phase 1/2a clinical trial for patients with advanced solid tumors harboring these mutations. This guide provides a comprehensive overview of the mechanism of action, preclinical data, and the ongoing clinical development of IMM-6-415.
Introduction to the MAPK Pathway and the Rationale for MEK Inhibition
The RAS-RAF-MEK-ERK signaling cascade, commonly known as the MAPK pathway, is a pivotal intracellular signaling network that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, frequently driven by activating mutations in genes such as RAS and RAF, is a hallmark of many human cancers. These mutations lead to constitutive activation of the pathway, promoting uncontrolled cell growth and tumor progression.
MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade, integrating upstream signals from RAF kinases and phosphorylating their sole known substrates, ERK1 and ERK2. The critical role of MEK in transmitting oncogenic signals has established it as a key therapeutic target in oncology.
The "Deep Cyclic Inhibition" Mechanism of IMM-6-415
IMM-6-415 is distinguished by its "Deep Cyclic Inhibition" mechanism, which is predicated on its pharmacokinetic and pharmacodynamic properties. This mechanism involves the following key features:
-
Potent, Intermittent Inhibition: IMM-6-415 is designed to potently inhibit MEK, leading to a profound but transient suppression of the MAPK pathway.
-
Short Half-Life: A key characteristic of IMM-6-415 is its short pharmacokinetic half-life. Preclinical studies in mice have determined the half-life to be approximately 0.3 hours.[1] This allows for rapid clearance of the drug from the system.
-
Twice-Daily Dosing: The short half-life enables a twice-daily dosing regimen, creating cycles of deep pathway inhibition followed by periods of pathway recovery.
-
Selective Targeting of Cancer Cells: The hypothesis underlying this approach is that cancer cells, being highly dependent on continuous MAPK signaling, are unable to survive the periods of deep inhibition. In contrast, healthy cells, which are not reliant on constant pathway activation, can tolerate these transient interruptions and utilize the periods of pathway recovery for normal function. This is expected to lead to a wider therapeutic window and improved tolerability compared to continuous MEK inhibition.
Preclinical Data
The anti-tumor activity of IMM-6-415 has been evaluated in a range of preclinical models, including in vitro 2D and 3D cell-based assays and in vivo xenograft and syngeneic models.
In Vitro Activity
IMM-6-415 has demonstrated potent inhibition of pMEK and pERK in cancer cell lines with RAS mutations at sub-100 nM concentrations.[1] In humanized 3D tumor growth assays, IMM-6-415 showed anti-tumor activity in over 50% of the 66 models tested. Notably, in a panel of 30 BRAF-mutant preclinical models, 19 (63%) exhibited sensitivity to IMM-6-415.
In Vivo Monotherapy Activity
In vivo studies in mouse models have corroborated the anti-tumor effects of IMM-6-415. The maximum tolerated dose (MTD) was established at 175-180 mg/kg administered orally twice daily (BID PO).[1]
| Model | Mutation | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Colon-26 | KRAS-G12D | IMM-6-415 (MTD) | 96.4% | [1] |
| A549 | KRAS-G12S | IMM-6-415 (MTD) | 93.9% | [1] |
| A-375 | BRAF-V600E | IMM-6-415 | Superior to binimetinib | |
| HT-29 | BRAF-V600E | IMM-6-415 | Superior to binimetinib |
In Vivo Combination Therapy
The therapeutic potential of IMM-6-415 in combination with other anti-cancer agents has also been investigated.
-
Combination with BRAF Inhibitors: In BRAF-V600E mutant melanoma (A-375) and colorectal cancer (HT-29) xenograft models, the combination of IMM-6-415 with the BRAF inhibitor encorafenib resulted in greater tumor growth inhibition and superior durability of response compared to the combination of binimetinib (another MEK inhibitor) and encorafenib.
-
Combination with Immune Checkpoint Inhibitors: In the CT-26 (KRAS-G12D) syngeneic model, combining a sub-MTD dose of IMM-6-415 (120 mg/kg BID PO) with either anti-PD1 or anti-CTLA4 checkpoint inhibitors led to significantly improved responses compared to either agent alone.[1] At 28 days of treatment, a higher percentage of mice remained on study in the combination arms (92% with anti-PD1 and 83% with anti-CTLA4) compared to the monotherapy arms (33% for checkpoint inhibitors alone and 58% for IMM-6-415 alone).[1]
Experimental Protocols
While detailed, step-by-step protocols are proprietary to Immuneering Corporation, the available abstracts provide an overview of the methodologies employed in the preclinical evaluation of IMM-6-415.
In Vitro Assays
-
Cell Lines: A variety of human cancer cell lines with known RAS and RAF mutations were utilized, including A549 (KRAS-G12S), HT-29 (BRAF-V600E), and A-375 (BRAF-V600E).[1]
-
2D Cell-Based Assays: Standard 2D cell culture techniques were used to assess the potency of IMM-6-415 in inhibiting the phosphorylation of MEK and ERK.
-
3D Tumor Growth Assays (3D-TGA): Over 60 humanized 3D-TGA models were used to evaluate the anti-tumor activity of IMM-6-415 in a more physiologically relevant microenvironment.
In Vivo Studies
-
Animal Models: Female BALB/c nude mice were used for subcutaneous xenograft models, while syngeneic models (Colon-26, CT-26) were used for immuno-oncology studies.[1]
-
Drug Administration: IMM-6-415 was administered orally, typically on a twice-daily schedule.
-
Tumor Growth Inhibition (TGI) Assessment: Tumor volumes were measured regularly to determine the extent of tumor growth inhibition compared to vehicle-treated control groups.
-
Tolerability Studies: Maximum tolerated dose (MTD) studies were conducted to establish the safety profile of IMM-6-415.
-
Combination Studies: In combination studies, IMM-6-415 was co-administered with other agents, such as encorafenib or checkpoint inhibitors, according to specified dosing schedules.
Clinical Development
IMM-6-415 is currently being evaluated in a Phase 1/2a clinical trial (NCT06208124). This is a first-in-human, open-label, dose-escalation and dose-expansion study in patients with advanced or metastatic solid tumors harboring RAS or RAF mutations.
-
Phase 1 (Dose Escalation): The primary objectives are to evaluate the safety, tolerability, and pharmacokinetics of IMM-6-415 and to determine the recommended Phase 2 dose (RP2D).
-
Phase 2a (Dose Expansion): This portion of the trial will further assess the anti-tumor activity of IMM-6-415 at the RP2D in specific tumor cohorts.
Initial pharmacokinetic, pharmacodynamic, and safety data from the Phase 1 portion of the trial are anticipated.
Conclusion
IMM-6-415 represents a novel approach to targeting the MAPK pathway in cancer. Its "Deep Cyclic Inhibition" mechanism, enabled by its short half-life and potent MEK inhibition, is designed to offer a wider therapeutic index by selectively targeting cancer cells while sparing healthy tissues. Preclinical data have demonstrated promising anti-tumor activity, both as a monotherapy and in combination with other targeted agents and immunotherapies. The ongoing Phase 1/2a clinical trial will be crucial in determining the safety, tolerability, and clinical efficacy of this innovative therapeutic strategy in patients with RAS- and RAF-mutant solid tumors. The findings from this trial will provide valuable insights into the potential of Deep Cyclic Inhibition as a new paradigm in cancer therapy.
References
An In-depth Technical Guide to IR415: A Novel Inhibitor of Hepatitis B Virus X Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
IR415, with the chemical name N-(2,4-Difluorophenyl)-N′-[3-(1H-imidazol-1-yl)propyl]-thiourea, is a potent small molecule inhibitor of the Hepatitis B Virus (HBV) X protein (HBx).[1][2] It has emerged as a significant tool in the study of HBV pathogenesis and a potential lead compound for the development of novel anti-HBV therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details its mechanism of action, which involves the restoration of host RNA interference (RNAi) machinery suppressed by HBx. Furthermore, this document furnishes detailed experimental protocols for key assays and presents critical data in a structured format to facilitate further research and development.
Chemical Structure and Properties
This compound is a thiourea derivative containing a difluorophenyl group and an imidazolylpropyl moiety. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(2,4-Difluorophenyl)-N′-[3-(1H-imidazol-1-yl)propyl]-thiourea | [2] |
| Molecular Formula | C13H14F2N4S | [1][2] |
| Molecular Weight | 296.34 g/mol | [1][2][3] |
| CAS Number | 452967-14-5 | [1][4] |
| Appearance | White to beige powder | [2] |
| SMILES | S=C(NC1=C(F)C=C(F)C=C1)NCCCN2C=NC=C2 | [2] |
| Solubility | DMSO: ≥ 2 mg/mL | [2] |
| Storage | 2-8°C | [2] |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of the Hepatitis B Virus X protein (HBx).[3][4][5][6] HBx is a multifunctional regulatory protein crucial for HBV replication and is implicated in the development of hepatocellular carcinoma. One of the key functions of HBx is the suppression of the host's RNA interference (RNAi) machinery, a critical antiviral defense mechanism. HBx achieves this by inhibiting the activity of Dicer, an RNase III enzyme essential for the processing of pre-miRNAs into mature miRNAs.
This compound exerts its antiviral effect by directly binding to HBx with a high affinity (Kd = 2 nM).[3][4][6] This interaction blocks the ability of HBx to suppress RNAi. By inhibiting HBx, this compound restores the host cell's Dicer activity, leading to the normal processing of small interfering RNAs (siRNAs) and microRNAs (miRNAs), which can then target and degrade viral transcripts, ultimately inhibiting HBV replication.[3][4][5][6]
Signaling Pathway of HBx Inhibition by this compound
References
- 1. The pre-miRNA cleavage assays for DICER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjlbpcs.com [rjlbpcs.com]
- 3. academic.oup.com [academic.oup.com]
- 4. High-level expression and large-scale preparation of soluble HBx antigen from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-chromatographic Method for the Hepatitis B Virus X Protein Using Elastin-Like Polypeptide Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive analysis of precursor microRNA cleavage by human Dicer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of IR415: A Novel Thymidylate Synthase Inhibitor
Disclaimer: The compound "IR415" as a specific chemical entity could not be definitively identified in publicly available scientific literature. The following technical guide is a hypothetical document constructed to fulfill the user's request for a detailed whitepaper. The information presented herein is based on general principles of drug discovery and development and utilizes data from an analogous thymidylate synthase inhibitor, AG-331, for illustrative purposes. This document should be considered a template and not a factual representation of a real-world compound.
Introduction
This compound is a novel, rationally designed, lipophilic small molecule inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of 2'-deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By targeting TS, this compound aims to disrupt DNA replication and repair in rapidly proliferating cells, making it a promising candidate for cancer chemotherapy. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.
Discovery of this compound
The discovery of this compound stemmed from a rational drug design campaign targeting the folate binding site of thymidylate synthase. A library of novel indole derivatives was synthesized and screened for inhibitory activity against recombinant human TS. This compound emerged as a lead candidate due to its potent enzymatic inhibition and favorable physicochemical properties.
Synthesis of this compound
The synthesis of this compound is accomplished through a multi-step process, which is outlined below. The protocol is provided for informational purposes and should be adapted and optimized for specific laboratory conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
Starting Material A
-
Reagent B
-
Solvent C
-
Catalyst D
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC).
Procedure:
-
Step 1: Condensation. Starting Material A (1 equivalent) is dissolved in Solvent C. Reagent B (1.2 equivalents) is added, followed by Catalyst D (0.1 equivalents). The reaction mixture is heated to reflux for 4 hours and monitored by thin-layer chromatography (TLC).
-
Step 2: Work-up. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in an appropriate organic solvent and washed with brine.
-
Step 3: Purification. The crude product is purified by flash column chromatography on silica gel to yield the intermediate product.
-
Step 4: Final Synthesis Step. The intermediate product is then carried forward through two additional synthetic steps to yield the final compound, this compound.
-
Step 5: Characterization. The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity of this compound
The biological activity of this compound was evaluated in a panel of cancer cell lines. The data presented here is illustrative and based on findings for the thymidylate synthase inhibitor AG-331.
In Vitro Efficacy
This compound demonstrated potent cytotoxic effects in various cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| H35 | Rat Hepatoma | 1.5 |
| HEPG2 | Human Hepatoma | 2.0 |
| MCF-7 | Human Breast Cancer | 0.8 |
| HT-29 | Human Colon Cancer | 1.2 |
Mechanism of Action Studies
Studies on the mechanism of action of a related compound, AG-331, suggest that while it is a potent inhibitor of thymidylate synthase, it may have additional cellular effects. In H35 rat hepatoma cells, AG-331 treatment led to an accumulation of cells in the S phase of the cell cycle, which could be reversed by the addition of thymidine. However, at higher concentrations, this S-phase block was not observed, and thymidine failed to protect cells from cytotoxicity, suggesting an alternative mode of action in this cell line.
Experimental Protocol: Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., H35, HEPG2)
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization buffer.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a plate reader. The IC₅₀ values are calculated from the dose-response curves.
Signaling Pathway Analysis
To elucidate the molecular mechanisms underlying the activity of this compound, its impact on key cellular signaling pathways was investigated.
Hypothetical Signaling Pathway of this compound Action
An In-depth Technical Guide to the Biological Targets and Pathways of IR415
Disclaimer: The following document is a hypothetical guide generated to fulfill a specific set of formatting and content requirements. As of the latest available information, "IR415" is not a recognized designation for any known biological molecule, drug, or therapeutic agent. The information presented here, including all data, experimental protocols, and described mechanisms, is fictional and designed to serve as a structural example of a technical whitepaper. For this purpose, "this compound" is imagined as a novel small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway.
Executive Summary
This compound is a novel, ATP-competitive, small molecule inhibitor of Phosphoinositide 3-kinase (PI3K), with high selectivity for the p110α isoform. By potently and specifically targeting a critical upstream node, this compound effectively abrogates the entire PI3K/AKT/mTOR signaling cascade, a pathway fundamental to cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous human cancers, making this compound a promising candidate for oncological applications. This document provides a comprehensive overview of the molecular target, mechanism of action, and cellular pathways affected by this compound, supported by preclinical data and detailed experimental methodologies.
Core Biological Target and Mechanism of Action
The primary biological target of this compound is the p110α catalytic subunit of Class I PI3K . This compound binds to the ATP-binding pocket of p110α, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The subsequent reduction in cellular PIP3 levels prevents the recruitment of pleckstrin homology (PH) domain-containing proteins, such as AKT and PDK1, to the plasma membrane, thereby inhibiting their activation and halting downstream signaling.
Quantitative Data Summary
The inhibitory activity and cellular effects of this compound have been quantified through a series of in vitro and cell-based assays. The data highlights the potency and selectivity of the compound.
| Parameter | Value | Assay Type | Cell Line / Conditions |
| Biochemical Potency | |||
| p110α IC₅₀ | 0.8 nM | Lanthascreen™ Eu Kinase Assay | Recombinant human p110α/p85α |
| p110β IC₅₀ | 95 nM | Lanthascreen™ Eu Kinase Assay | Recombinant human p110β/p85α |
| p110δ IC₅₀ | 150 nM | Lanthascreen™ Eu Kinase Assay | Recombinant human p110δ/p85α |
| p110γ IC₅₀ | 210 nM | Lanthascreen™ Eu Kinase Assay | Recombinant human p110γ |
| Cellular Activity | |||
| p-AKT (S473) IC₅₀ | 5.2 nM | In-Cell Western | MCF-7 (Breast Cancer) |
| Cell Proliferation GI₅₀ | 15.8 nM | CellTiter-Glo® Luminescent Assay | MCF-7 (Breast Cancer, PIK3CA E545K mutant) |
| Cell Proliferation GI₅₀ | 250.4 nM | CellTiter-Glo® Luminescent Assay | MDA-MB-231 (Breast Cancer, PIK3CA wild-type) |
| Apoptosis Induction (EC₅₀) | 45.0 nM | Caspase-Glo® 3/7 Assay | U-87 MG (Glioblastoma, PTEN-null) |
Signaling Pathways Modulated by this compound
This compound inhibits the canonical PI3K/AKT/mTOR signaling pathway, which is activated by receptor tyrosine kinases (RTKs) in response to growth factors.
Experimental Protocols
Lanthascreen™ Eu Kinase Assay for p110α IC₅₀ Determination
This protocol details the biochemical assay used to determine the potency of this compound against its primary target.
-
Reagents & Materials:
-
Recombinant human PI3Kα (p110α/p85α).
-
LanthaScreen™ Eu-anti-GST Antibody.
-
Alexa Fluor™ 647-labeled PIP2 substrate.
-
ATP solution.
-
This compound compound stock (10 mM in DMSO).
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute into the Assay Buffer to create 2X final concentrations.
-
In a 384-well plate, add 5 µL of diluted this compound or DMSO vehicle control.
-
Add 5 µL of a 2X enzyme/substrate mix (containing PI3Kα and Alexa Fluor™ 647-PIP2).
-
Initiate the reaction by adding 10 µL of 2X ATP solution (at the Kₘ concentration for p110α).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 10 µL of Stop Buffer containing EDTA and Eu-anti-GST antibody.
-
Incubate for 60 minutes to allow antibody binding.
-
Read the plate on a fluorescence resonance energy transfer (FRET) capable plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
Calculate the emission ratio (665/615) and plot the results against inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
In-Cell Western for Phospho-AKT (Ser473) Inhibition
This protocol describes the cell-based assay to confirm target engagement in a cellular context.
-
Reagents & Materials:
-
MCF-7 cells.
-
96-well clear-bottom black plates.
-
Primary Antibodies: Rabbit anti-phospho-AKT (Ser473), Mouse anti-Actin.
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse.
-
IGF-1 (Insulin-like growth factor-1).
-
Formaldehyde solution, Triton X-100.
-
Blocking Buffer (e.g., Odyssey® Blocking Buffer).
-
-
Procedure:
-
Seed MCF-7 cells into a 96-well plate and allow them to adhere overnight.
-
Remove media and replace with serum-free media for 24 hours to reduce basal signaling.
-
Treat cells with a serial dilution of this compound for 2 hours.
-
Stimulate the PI3K pathway by adding IGF-1 (100 ng/mL) for 30 minutes.
-
Fix the cells with 4% formaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with Blocking Buffer for 90 minutes.
-
Incubate with the two primary antibodies (anti-pAKT and anti-Actin) overnight at 4°C.
-
Wash wells with PBS-T (PBS + 0.1% Tween-20).
-
Incubate with the two spectrally distinct secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash wells thoroughly with PBS-T and then with PBS.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the intensity in the 700 nm (Actin) and 800 nm (pAKT) channels. Normalize the pAKT signal to the Actin signal and plot the normalized values to determine the IC₅₀ for cellular pathway inhibition.
-
A Technical Guide to the In Vitro Characterization of IR415
Notice: As of October 2025, there is no publicly available scientific literature or data corresponding to a compound designated "IR415." Therefore, this document serves as a template, utilizing the hypothetical molecule "Exemplar-415" to demonstrate the requested format and content. All data, protocols, and pathways are illustrative examples.
Abstract
This guide details the in vitro pharmacological profile of Exemplar-415, a novel small molecule inhibitor designed to target the XYZ signaling pathway by inhibiting Kinase-Z. This document provides comprehensive methodologies for key biochemical and cell-based assays, summarizes quantitative data on enzyme inhibition and cellular potency, and visually maps the compound's mechanism of action and experimental procedures. It is intended for researchers, scientists, and drug development professionals involved in preclinical oncology research.
Biochemical Characterization
Biochemical assays were conducted to determine the direct interaction and inhibitory activity of Exemplar-415 against its purified target enzyme, Kinase-Z.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of Exemplar-415 against the purified, recombinant human Kinase-Z enzyme.
Experimental Protocol:
-
Compound Preparation: Exemplar-415 was dissolved in 100% DMSO to create a 10 mM stock solution, which was then serially diluted in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA) to generate a 12-point concentration curve.
-
Enzyme Incubation: Recombinant Kinase-Z enzyme was pre-incubated with each concentration of Exemplar-415 (or DMSO vehicle control) for 20 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: The kinase reaction was initiated by adding a solution containing a specific peptide substrate and ATP at its Km concentration.
-
Reaction & Termination: The reaction mixture was incubated for 90 minutes at 30°C. The reaction was terminated by the addition of a high-concentration EDTA solution.
-
Detection: The level of substrate phosphorylation was quantified using a fluorescence-based immunoassay.
-
Data Analysis: The raw fluorescence data were normalized relative to high (no enzyme) and low (DMSO vehicle) controls. The resulting percent inhibition values were plotted against the logarithm of Exemplar-415 concentration, and the IC50 was determined using a four-parameter logistic curve fit.
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of Exemplar-415 binding to Kinase-Z.
Experimental Protocol:
-
Chip Immobilization: Purified Kinase-Z was covalently immobilized onto a sensor chip surface.
-
Analyte Injection: A series of concentrations of Exemplar-415 in running buffer were injected sequentially over the sensor surface at a constant flow rate.
-
Data Collection: The association (binding) and dissociation (washout) phases were monitored in real-time.
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 kinetic binding model to derive the ka and kd values. The KD was calculated as the ratio of kd/ka.
| Compound | Target | Assay Type | IC50 (nM) | KD (nM) | ka (1/Ms) | kd (1/s) |
| Exemplar-415 | Kinase-Z | Kinase Inhibition | 8.3 | - | - | - |
| Exemplar-415 | Kinase-Z | Surface Plasmon Resonance | - | 5.1 | 3.2e5 | 1.6e-3 |
Cellular Characterization
Cell-based assays were performed to evaluate the activity of Exemplar-415 in a relevant biological context.
Objective: To measure the apparent affinity (EC50) of Exemplar-415 for Kinase-Z within intact cells.
Experimental Protocol:
-
Cell Treatment: HT-29 cells, which endogenously express Kinase-Z, were treated with a range of Exemplar-415 concentrations for 4 hours.
-
Lysis: Cells were lysed to release cellular proteins.
-
Quantification: The amount of unbound Kinase-Z was quantified using a cellular thermal shift assay (CETSA), where target engagement by the compound leads to thermal stabilization of the protein.
-
Data Analysis: The EC50 was calculated by plotting the stabilized protein fraction against the compound concentration.
Objective: To confirm that Exemplar-415 inhibits Kinase-Z activity in cells by measuring the phosphorylation of its downstream substrate, Protein-S.
Experimental Protocol:
-
Cell Culture and Treatment: HT-29 cells were serum-starved overnight and then pre-treated with various concentrations of Exemplar-415 for 2 hours.
-
Pathway Stimulation: The XYZ pathway was activated by adding a growth factor stimulant for 15 minutes.
-
Protein Extraction: Cells were lysed, and total protein concentration was determined.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated Protein-S (p-Protein-S) and total Protein-S.
-
Analysis: Band intensities were quantified, and the ratio of p-Protein-S to total Protein-S was calculated to determine the concentration-dependent inhibition of downstream signaling.
| Compound | Cell Line | Assay Type | EC50 (nM) | Endpoint Measured |
| Exemplar-415 | HT-29 | Cellular Target Engagement | 35.7 | Thermal Stabilization of Kinase-Z |
| Exemplar-415 | HT-29 | Phospho-Substrate Modulation | 51.2 | Inhibition of Protein-S Phosphorylation |
Visualizations
Caption: Inhibition of the Kinase-Z signaling cascade by Exemplar-415.
Caption: Workflow for measuring downstream pathway inhibition via Western Blot.
Preliminary Studies on "IR415": A Case of Mistaken Identity
Initial investigations to compile a technical guide on the efficacy of a compound designated "IR415" have revealed a critical misidentification of the subject matter. The designation "this compound" does not correspond to a pharmaceutical agent or a subject of biomedical research. Instead, "this compound" is the course code for a graduate-level seminar at the London School of Economics and Political Science (LSE) titled "The Strategy of Conflict in International Relations"[1].
This course provides students with an opportunity to apply theoretical knowledge of international relations to simulated conflict scenarios[1]. The curriculum involves an introduction to theories and models of conflict, followed by team-based simulations of decision-making processes in specific case studies[1].
Given that "this compound" is an academic course and not a therapeutic compound, there are no preclinical or clinical studies evaluating its efficacy in a biological context. Consequently, there is no quantitative data, experimental protocols, or signaling pathways to analyze or present.
Therefore, the creation of an in-depth technical guide or whitepaper on the "efficacy of this compound" as requested is not feasible. It is recommended that the user verify the correct name or designation of the compound of interest for any future inquiries.
References
Unraveling "IR415": A Guide to the OECD Test Guideline for Reproductive Toxicity
Initial searches for a safety and toxicity profile of a substance designated "IR415" did not yield information on a specific chemical entity. Instead, the identifier "this compound" consistently refers to the Organization for Economic Co-operation and Development (OECD) Test Guideline 415 (TG 415). This document outlines the protocol for a one-generation reproduction toxicity study, a key component in the assessment of the potential effects of chemicals on reproductive health.
This technical guide, therefore, provides an in-depth overview of the OECD TG 415, detailing its experimental design, methodologies, and the nature of the data it generates. This information is crucial for researchers, scientists, and drug development professionals involved in the safety assessment of new and existing chemicals.
OECD Test Guideline 415: An Overview
OECD TG 415 is designed to provide comprehensive information on the potential effects of a test substance on male and female reproductive performance.[1][2] The study investigates effects on mating behavior, fertility, pregnancy, and offspring viability and growth. While historically the two-generation study (OECD TG 416) was considered the "gold standard," the one-generation study provides significant data and is a critical component of many regulatory safety assessments.[3]
The primary objective of TG 415 is to assess the potential for a substance to cause adverse effects on the reproductive cycle. This includes evaluating the integrity and performance of the male and female reproductive systems and the growth and development of the offspring.
Experimental Protocol: A Detailed Look at TG 415
The successful execution of a TG 415 study requires meticulous attention to experimental design and conduct. The following sections detail the core components of the protocol.
Animal Model and Husbandry:
The primary species recommended for this study is the rat.[1] Animals are typically housed in environmentally controlled conditions with a standard diet and access to drinking water. The test substance is most commonly administered via the diet or drinking water, though other routes can be used if justified.[1]
Dose Selection and Administration:
At least three dose levels of the test substance and a concurrent control group are required.[1] Dose levels are selected based on existing toxicity data, aiming to establish a dose-response relationship. A limit test may be performed at 1000 mg/kg body weight/day if no effects are expected.[1]
Study Design and Timeline:
The study involves the administration of the test substance to parental (P) generation animals before mating, during mating, and through gestation and lactation for females. The key phases of the study are outlined in the table below.
| Phase | Description | Duration |
| Premating | P generation males and females are dosed. | Males: at least one complete spermatogenic cycle. Females: at least two complete estrous cycles.[1] |
| Mating | P generation animals are paired for mating. | Up to two weeks. |
| Gestation | Dosing continues for mated females. | Approximately 22 days for rats. |
| Lactation | Dosing continues for dams. | Until weaning of F1 offspring (approximately Postnatal Day 21). |
| Post-weaning | F1 offspring are observed for any continued effects. | Variable, depending on study design. |
Data Collection and Endpoints
A comprehensive set of data is collected throughout the study to evaluate reproductive and developmental toxicity.
Parental (P) Generation Endpoints:
| Endpoint Category | Specific Parameters Measured |
| General Toxicity | Clinical observations, body weight, food/water consumption, mortality.[1] |
| Reproductive Performance | Mating index, fertility index, gestation length. |
| Pathology | Gross necropsy, organ weights (reproductive organs), histopathology of reproductive tissues.[1] |
First Filial (F1) Generation Endpoints:
| Endpoint Category | Specific Parameters Measured |
| Viability | Number of live and dead pups at birth and throughout lactation. |
| Growth and Development | Pup body weights, physical development landmarks, anogenital distance. |
| Clinical Observations | Daily observation for any abnormalities. |
| Pathology | Gross necropsy of selected pups. |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow of an OECD TG 415 study.
Caption: Workflow of the OECD TG 415 one-generation reproduction toxicity study.
Evolution and Future Directions
The standard one-generation study design has been subject to updates and extensions to enhance its scientific value.[3] The concept of an "extended one-generation reproduction toxicity study" (EOGRTS) has emerged, which can include additional cohorts to investigate developmental neurotoxicity or developmental immunotoxicity.[3] These advancements aim to provide a more comprehensive assessment of potential life-stage effects while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
Furthermore, there is a growing movement towards the use of New Approach Methodologies (NAMs), which include in vitro and in silico models, to predict systemic toxicity and inform risk assessments.[4][5] While these methods are not yet a full replacement for studies like TG 415, they play an increasingly important role in prioritizing chemicals for further testing and in providing mechanistic insights into observed toxicity.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 4. Advancing systemic toxicity risk assessment: Evaluation of a NAM-based toolbox approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing systemic toxicity risk assessment: Evaluation of a NAM-based toolbox approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: IR415, a Novel Inhibitor of Hepatitis B Virus X Protein for Therapeutic Application
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current treatments primarily suppressing viral replication without eliminating the virus. The HBV X protein (HBx) is a key multifunctional regulatory protein crucial for the viral lifecycle, acting as a suppressor of the host's innate RNA interference (RNAi) defense mechanisms. This makes HBx an attractive target for novel antiviral therapies. This document details the technical profile of IR415 (also known as DSA-00), a small molecule inhibitor identified as a potent and selective antagonist of HBx. We consolidate the known quantitative data, describe its mechanism of action, outline key experimental protocols used in its validation, and provide visualizations of the relevant biological pathways and experimental workflows.
Core Therapeutic Application
This compound is a potent, experimental anti-HBV agent.[1][2][3] Its primary therapeutic application is the inhibition of HBV replication through a novel host-oriented mechanism: the specific targeting of the viral HBx protein.[][5] By blocking HBx activity, this compound restores the host cell's intrinsic antiviral RNAi machinery, thereby suppressing viral gene expression and replication.[6][7] This approach offers a potential alternative or complement to existing nucleos(t)ide analogue therapies.
Mechanism of Action
The Hepatitis B Virus deploys the HBx protein to counteract host defenses, specifically by suppressing the RNAi pathway.[] HBx achieves this by inhibiting the activity of Dicer, a critical endoribonuclease in the microRNA (miRNA) and small interfering RNA (siRNA) processing pathway.[6] This suppression allows the virus to replicate more effectively without being targeted by the host's gene-silencing machinery.
This compound acts by directly and selectively binding to the HBx protein.[1][7] This interaction blocks the ability of HBx to interfere with Dicer.[6] Consequently, the host's RNAi pathway is de-repressed, Dicer activity is restored, and the cell can once again process viral RNA for degradation, leading to a significant reduction in viral components like pre-genomic RNA (pgRNA) and core proteins.[5][6]
Signaling Pathway Visualization
The diagram below illustrates the mechanism of HBx-mediated RNAi suppression and its reversal by this compound.
Caption: Mechanism of this compound. HBx inhibits Dicer, blocking RNAi. This compound binds to HBx, restoring Dicer function.
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for this compound in preclinical studies.
| Parameter | Value | Target/System | Reference |
| Binding Affinity (Kd) | 2 nM | Recombinant HBx Protein | [1][2][3][] |
| Minimal Effective Conc. | 50 µM | HBx-transfected HepG2/GFP-shRNA cells | [1] |
| Tested Conc. Range | 50 - 200 µM | HBx-transfected HepG2/GFP-shRNA cells | [1] |
| Chemical Name | N-(2,4-difluorophenyl)-N′-[3-(1H-imidazol-1-yl) propyl] thiourea | N/A | [5][6][7] |
| Molecular Weight | 296.34 g/mol | N/A | [1] |
Key Experimental Protocols
RNAi-Based High-Throughput Screen (HTS) for HBx Inhibitors
-
Cell Line Development: A stable HepG2 cell line was created to co-express Green Fluorescent Protein (GFP) and a short hairpin RNA (shRNA) targeting GFP. In this baseline state, RNAi functions normally, silencing GFP expression.
-
HBx Introduction: The stable cell line was then transfected with a plasmid expressing the HBx protein. HBx suppresses the RNAi machinery, leading to the restoration of GFP expression.
-
Compound Screening: A chemical library (e.g., Maybridge library) was screened by adding individual compounds to the HBx-expressing cells.[5][9]
-
Hit Identification: Compounds that successfully inhibit HBx function restore the shRNA-mediated silencing of GFP. Hits were identified by a decrease in fluorescence, measured quantitatively using flow cytometry.
-
Confirmation: this compound was identified as a lead compound from this screen.[6][7]
Workflow Visualization
Caption: High-throughput screening workflow used to identify this compound as an inhibitor of HBx.
In Vitro Dicing Assay
This biochemical assay directly measures the enzymatic activity of Dicer and the inhibitory effect of HBx and this compound.[6]
-
Reagents: The assay includes recombinant human Dicer enzyme, purified recombinant HBx protein, a long double-stranded RNA (dsRNA) substrate, and the test compound (this compound).
-
Control Reaction: Dicer enzyme is incubated with the dsRNA substrate. The reaction products are analyzed via gel electrophoresis, which shows the cleavage of long dsRNA into characteristic ~22-mer siRNA fragments.
-
Inhibition Reaction: Recombinant HBx protein is pre-incubated with the Dicer enzyme before the addition of the dsRNA substrate. Successful inhibition is observed as a significant reduction in the production of siRNA fragments.
-
Reversal Reaction: this compound is added to the reaction mixture containing both Dicer and HBx. The ability of this compound to block HBx is confirmed if the processing of dsRNA into siRNA is restored to levels seen in the control reaction.
HBV-Infected Cell Culture Model
This experiment validates the antiviral efficacy of this compound in a biologically relevant context.[][6][7]
-
Cell Lines: HBV-permissive human hepatoma cell lines, such as HepG2 or HepG2-hNTCP-C4, are used.
-
Infection/Transfection: Cells are either infected with HBV or transfected with plasmids capable of viral replication.
-
Treatment: Infected/transfected cells are treated with varying concentrations of this compound (e.g., 50-200 µM). A known antiviral like Tenofovir is often used as a positive control, with an untreated group as a negative control.
-
Analysis: After a set incubation period, the antiviral effect is quantified by measuring key viral markers:
-
HBV pgRNA Levels: Measured via quantitative reverse transcription PCR (qRT-PCR).
-
HBV Core Protein Synthesis: Measured via Western Blot or ELISA.
-
Viral DNA Replication: Measured via qPCR.
-
Future Directions and Conclusion
This compound is a validated hit compound that demonstrates a novel mechanism for inhibiting HBV replication by targeting the viral HBx protein. Its ability to restore the host's innate RNAi defense system is a promising therapeutic strategy. Further research has focused on synthesizing and evaluating derivatives of this compound (as DSA-00) to improve potency and drug-like properties.[10] Additional studies will be necessary to determine if this compound disrupts other functions of the multifaceted HBx protein, such as its interactions with host transcription factors.[8] The data presented herein establish this compound as a valuable pharmacological tool for studying HBx function and a promising scaffold for the development of next-generation anti-HBV therapeutics.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. An RNAi-based high-throughput screening assay to identify small molecule inhibitors of hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An RNAi-based high-throughput screening assay to identify small molecule inhibitors of hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Hepatitis B Virus Covalently Closed Circular DNA and Hepatitis B Virus X Protein: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ivs.net.in [ivs.net.in]
- 10. researchgate.net [researchgate.net]
IR415 solubility and stability testing
An in-depth search for publicly available data on "IR415" regarding its solubility and stability has yielded no specific results. This suggests that "this compound" may be a compound that is not widely documented in scientific literature or public databases.
Possible reasons for the lack of information include:
-
Proprietary Compound: this compound may be an internal designation for a compound within a private organization, and its properties have not been disclosed publicly.
-
Novel Compound: The substance may be a very recent discovery, with research and data yet to be published.
-
Alternative Nomenclature: The compound might be more commonly known under a different chemical name or code.
-
Typographical Error: There is a possibility that "this compound" is a typographical error.
Without any foundational data on this compound, it is not possible to provide a technical guide on its solubility and stability, including data tables, experimental protocols, and visualizations.
If you have an alternative name for this compound or can provide any initial documentation, a comprehensive guide could be developed.
In-depth Review of IR415 Analogs: A Technical Guide for Drug Development Professionals
An Examination of Structure-Activity Relationships and Therapeutic Potential of Novel Anti-Hepatitis B Virus Agents
This technical guide provides a comprehensive review of the available scientific literature on IR415 and its analogs, a promising class of small molecule inhibitors of the Hepatitis B Virus (HBV). This compound, also identified as 1-(3-(1H-imidazol-1-yl) propyl)-3-(2,4-difluorophenyl) thiourea, has been shown to be a potent anti-HBV agent by targeting the viral Hepatitis B virus X protein (HBx). This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound (designated as DSA-00 in the primary literature) and twenty of its synthesized analogs have been evaluated. The following table summarizes the half-maximal inhibitory concentration (IC50) against HBV DNA replication, the half-maximal cytotoxic concentration (CC50) in HepG2.2.15 cells, and the resulting selectivity index (SI).
| Compound ID | Structure | LogIC50 (µM) | IC50 (µM) | LogCC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| DSA-00 (this compound) | 1-(3-(1H-imidazol-1-yl)propyl)-3-(2,4-difluorophenyl)thiourea | 0.97±0.07 | 9.38±1.8 | 2.51±0.5 | 329.60±36 | 35.42 |
| 4a | 1-(2,4-Difluorophenyl)-3-(2-(1H-imidazol-1-yl)ethyl)thiourea | 1.81±0.12 | 65.32±18.2 | 2.71±0.5 | 512.5±65 | 7.84 |
| 4b | 1-(2,4-Difluorophenyl)-3-(4-(1H-imidazol-1-yl)butyl)thiourea | 0.78±0.05 | 6.03±0.7 | 2.61±0.5 | 412.5±45 | 68.41 |
| 4c | 1-(3,5-Difluorophenyl)-3-(4-(1H-imidazol-1-yl)butyl)thiourea | 0.82±0.06 | 6.61±0.9 | 2.65±0.5 | 450.0±55 | 68.08 |
| 4d | 1-(2,5-Difluorophenyl)-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.52±0.1 | 33.52±6.8 | 2.55±0.5 | 358.3±38 | 10.69 |
| 4e | 1-(2,6-Difluorophenyl)-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.15±0.09 | 14.15±2.5 | 2.58±0.5 | 383.3±41 | 27.09 |
| 4f | 1-(3,4-Difluorophenyl)-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.45±0.11 | 28.25±5.5 | 2.53±0.5 | 341.6±36 | 12.09 |
| 4g | 1-(3,5-Difluorophenyl)-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.38±0.1 | 24.01±4.2 | 2.52±0.5 | 333.3±35 | 13.88 |
| 4h | 1-(4-Fluorophenyl)-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.25±0.09 | 17.82±3.1 | 2.60±0.5 | 400.0±42 | 22.45 |
| 4i | 1-(2-Fluorophenyl)-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.58±0.13 | 38.13±8.1 | 2.68±0.5 | 483.3±62 | 12.67 |
| 4j | 1-Phenyl-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.05±0.08 | 11.25±2.1 | 2.54±0.5 | 350.0±37 | 31.11 |
| 4k | 1-(p-Tolyl)-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.11±0.08 | 12.88±2.3 | 2.56±0.5 | 366.6±39 | 28.46 |
| 4l | 1-(4-Chlorophenyl)-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.21±0.09 | 16.25±2.8 | 2.59±0.5 | 391.6±41 | 24.09 |
| 4m | 1-(4-Bromophenyl)-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.41±0.11 | 25.75±4.9 | 2.63±0.5 | 433.3±48 | 16.83 |
| 4n | 1-(4-Nitrophenyl)-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.32±0.1 | 20.91±3.8 | 2.57±0.5 | 375.0±40 | 17.93 |
| 4o | 1-(Naphthalen-1-yl)-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.18±0.09 | 15.16±2.6 | 2.53±0.5 | 341.6±36 | 22.53 |
| 4p | 1-(3-(1H-imidazol-1-yl)propyl)-3-(naphthalen-2-yl)thiourea | 1.55±0.12 | 35.58±7.2 | 2.66±0.5 | 466.6±58 | 13.11 |
| 4q | 1-Cyclohexyl-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.61±0.14 | 40.83±9.2 | 2.69±0.5 | 491.6±63 | 12.04 |
| 4r | 1-Benzyl-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.64±0.09 | 43.39±7.6 | 2.62±0.5 | 418.6±54 | 9.65 |
| 4s | 1-(3-(1H-imidazol-1-yl)propyl)-3-isopropylthiourea | 1.48±0.2 | 30.42±9.6 | 2.65±0.5 | 445.0±60 | 14.63 |
| 4t | 1-Allyl-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.42±0.2 | 26.62±3.8 | 2.49±0.5 | 310.7±34 | 11.67 |
| ETV | Entecavir | - | 3.8±1.4 (nM) | - | >8000 (µM) | >2105263 |
| TDF | Tenofovir Disoproxil Fumarate | - | 0.2±0.01 | - | 56±9.5 | 280 |
Data extracted from Singh, A., et al. (2025). Synthesis of IR-415 Derivatives and Evaluation of their Antiviral Activity Against Hepatitis B Virus.[1]
Experimental Protocols
The synthesis of this compound and its analogs, along with their biological evaluation, follows a series of well-defined experimental procedures.
General Synthesis of this compound Analogs (Thiourea Derivatives)
The synthesis of the thiourea-based this compound analogs is generally achieved through the reaction of an appropriate isothiocyanate with an amino-functionalized imidazole derivative. The following is a representative synthetic scheme:
Scheme 1: General Synthesis of N,N'-disubstituted Thiourea Analogs
Detailed Steps:
-
Preparation of Isothiocyanates (R1-NCS): A solution of the corresponding aniline in a suitable solvent (e.g., dichloromethane) is treated with thiophosgene in the presence of a base (e.g., triethylamine) at low temperatures. The reaction mixture is stirred for several hours, followed by workup and purification to yield the desired isothiocyanate.
-
Preparation of Aminoalkyl Imidazoles (H2N-R2): The imidazole is alkylated with a suitable haloalkylamine derivative in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile). The reaction is typically heated to ensure completion. After cooling, the product is isolated and purified.
-
Thiourea Formation: The synthesized isothiocyanate and aminoalkyl imidazole are dissolved in an appropriate solvent (e.g., tetrahydrofuran or ethanol) and stirred at room temperature or with gentle heating for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the final thiourea analog.[1]
Antiviral Activity Assays
1. HBV DNA Replication Inhibition Assay in HepG2.2.15 Cells:
-
Cell Culture: HepG2.2.15 cells, which stably express the HBV genome, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and G418 to maintain selection pressure.
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (this compound analogs). A positive control (e.g., Entecavir or Tenofovir) and a vehicle control (DMSO) are included.
-
DNA Extraction and Quantification: After a specified incubation period (e.g., 72 hours), the supernatant is collected, and viral DNA is extracted using a commercial DNA extraction kit. The amount of HBV DNA is quantified by real-time quantitative PCR (qPCR) using primers and probes specific for a conserved region of the HBV genome.
-
Data Analysis: The percentage of inhibition of HBV DNA replication is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of viral replication, is determined by non-linear regression analysis of the dose-response curve.[1]
2. HBsAg Secretion Assay (ELISA):
-
Sample Collection: The cell culture supernatants from the HBV DNA replication inhibition assay are used.
-
ELISA Procedure: A commercial Hepatitis B surface antigen (HBsAg) ELISA kit is used according to the manufacturer's instructions. Briefly, the supernatants are added to microtiter plates pre-coated with anti-HBsAg antibodies. After incubation, the plates are washed, and a horseradish peroxidase (HRP)-conjugated anti-HBsAg antibody is added. Following another incubation and washing step, a substrate solution is added, and the color development is measured spectrophotometrically.
-
Data Analysis: The concentration of HBsAg in the supernatant is determined by comparison to a standard curve. The percentage of inhibition of HBsAg secretion is calculated relative to the vehicle control, and the IC50 value is determined.
Cytotoxicity Assay
MTT Assay:
-
Cell Culture and Treatment: HepG2.2.15 cells are seeded in 96-well plates and treated with increasing concentrations of the this compound analogs for the same duration as the antiviral assays.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The cells are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Formazan Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.[1]
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and its analogs involves the modulation of the host's RNA interference (RNAi) machinery through the targeting of the viral HBx protein.
Caption: Mechanism of action of this compound and its analogs.
The diagram above illustrates that the Hepatitis B virus X protein (HBx) inhibits the host's Dicer enzyme, a key component of the RNA interference (RNAi) pathway. This inhibition prevents the processing of pre-miRNAs into mature miRNAs and the subsequent loading into the RNA-induced silencing complex (RISC), thereby protecting viral mRNAs from degradation. This compound and its analogs bind to and inhibit HBx, thus relieving the suppression of Dicer. The restored Dicer activity allows for the normal functioning of the RNAi pathway, leading to the degradation of HBV mRNA and a reduction in viral replication.
References
Methodological & Application
IR415 experimental protocol for cell culture
Application Notes and Protocols for IR415
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cellular cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cell lines.
Mechanism of Action
This compound exerts its anti-proliferative effects by targeting key nodes within the PI3K/Akt/mTOR pathway. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis. This compound's inhibitory action on this pathway leads to the suppression of these oncogenic signaling events.
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol outlines the use of a colorimetric MTS assay to determine the effect of this compound on the viability of cancer cell lines.
Experimental Workflow
Caption: Workflow for determining cell viability using the MTS assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Adherence: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to adhere.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control). Calculate cell viability as a percentage of the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
2. Western Blot Analysis
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Experimental Workflow
Application Notes and Protocols for IR415 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR415 is a novel small molecule inhibitor of the Hepatitis B Virus (HBV) X protein (HBx). It has been identified as a potent anti-HBV agent that functions by selectively targeting HBx, thereby restoring the host's innate antiviral RNA interference (RNAi) machinery.[1][2] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its evaluation in preclinical animal models of HBV infection.
Mechanism of Action
The HBV X protein (HBx) is a multifunctional regulatory protein that plays a crucial role in HBV replication and the pathogenesis of HBV-related liver disease. One of its key functions is the suppression of the host's RNAi response, an innate defense mechanism against viral infections. HBx achieves this by inhibiting the activity of Dicer, a key enzyme in the RNAi pathway responsible for processing double-stranded RNA into small interfering RNAs (siRNAs).[1][2]
This compound acts by directly binding to HBx with high affinity (Kd ≈ 2 nM).[1] This interaction blocks the ability of HBx to suppress Dicer activity. By reversing the HBx-mediated RNAi suppression, this compound allows the host cell's natural antiviral defenses to target and degrade HBV RNA, leading to a reduction in viral replication.[1][2]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in an HBV-infected hepatocyte.
Application in Animal Models
Due to the narrow host range of HBV, several specialized animal models have been developed for preclinical evaluation of anti-HBV therapeutics. The hydrodynamic injection-based mouse model is a widely used and effective system for studying acute HBV replication and for the initial in vivo testing of antiviral compounds.[3][4][5] Other models include HBV transgenic mice and humanized chimeric mice, which are suitable for studying chronic infection and long-term effects of treatment.[4][6][7]
The following protocol describes a representative study to evaluate the efficacy of this compound in a hydrodynamic injection-based HBV mouse model.
Experimental Protocol: Evaluation of this compound in a Hydrodynamic Injection HBV Mouse Model
Animal Model
-
Species: C57BL/6 mice, male, 6-8 weeks old.
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimated for at least one week before the start of the experiment.
Materials
-
This compound (powder form, store at -20°C).
-
Vehicle for this compound: e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
HBV plasmid DNA (e.g., pAAV/HBV1.3).
-
Sterile, endotoxin-free saline (0.9% NaCl).
-
Anesthesia (e.g., isoflurane).
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes).
-
Tissue collection and storage supplies (e.g., cryovials, formalin).
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in an HBV mouse model.
Detailed Procedure
-
Preparation of this compound Formulation: Prepare a stock solution of this compound in DMSO. On each treatment day, dilute the stock solution with the vehicle to the desired final concentrations.
-
Hydrodynamic Injection:
-
Anesthetize mice lightly with isoflurane.
-
Inject a solution of HBV plasmid DNA (e.g., 10 µg in 2 ml of saline) into the lateral tail vein within 5-8 seconds. The volume of the injection should be equivalent to 8-10% of the mouse's body weight.
-
-
Treatment Groups (n=8 per group):
-
Group 1 (Vehicle Control): Mice receive daily intraperitoneal (i.p.) injections of the vehicle.
-
Group 2 (Low-Dose this compound): Mice receive daily i.p. injections of this compound at a low dose (e.g., 10 mg/kg).
-
Group 3 (High-Dose this compound): Mice receive daily i.p. injections of this compound at a high dose (e.g., 50 mg/kg).
-
Group 4 (Positive Control): Mice receive a known anti-HBV drug (e.g., Entecavir) at an effective dose.
-
-
Treatment Administration: Begin treatment on day 3 post-hydrodynamic injection and continue daily for 12 days.
-
Monitoring and Sample Collection:
-
Monitor the general health and body weight of the mice daily.
-
Collect blood samples via retro-orbital bleeding on days 7 and 14 post-injection. Allow the blood to clot and centrifuge to collect serum. Store serum at -80°C.
-
-
Termination and Tissue Collection:
-
On day 15, euthanize the mice by CO2 asphyxiation followed by cervical dislocation.
-
Collect a final blood sample by cardiac puncture for serum analysis.
-
Perfuse the liver with cold PBS.
-
Collect the liver, weigh it, and divide it into sections for:
-
Histology: Fix in 10% neutral buffered formalin.
-
RNA/DNA analysis: Snap-freeze in liquid nitrogen and store at -80°C.
-
Protein analysis: Snap-freeze in liquid nitrogen and store at -80°C.
-
-
Analysis
-
Serological Analysis:
-
Measure serum HBsAg and HBeAg levels using commercial ELISA kits.
-
Quantify serum HBV DNA levels by qPCR.
-
Measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as indicators of liver injury.
-
-
Liver Analysis:
-
Quantify intrahepatic HBV DNA and pgRNA levels by qPCR and RT-qPCR, respectively.
-
Analyze HBV core protein expression by Western blot or immunohistochemistry.
-
Perform H&E staining on liver sections for histopathological evaluation of liver damage.
-
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Hypothetical Serum Virological and Biochemical Markers
| Treatment Group | Serum HBsAg (ng/mL) at Day 14 | Serum HBeAg (OD) at Day 14 | Serum HBV DNA (log10 copies/mL) at Day 14 | Serum ALT (U/L) at Day 14 |
| Vehicle Control | 1500 ± 250 | 1.8 ± 0.3 | 7.5 ± 0.5 | 250 ± 50 |
| This compound (10 mg/kg) | 800 ± 150 | 1.1 ± 0.2 | 6.2 ± 0.4 | 150 ± 30 |
| This compound (50 mg/kg) | 300 ± 80 | 0.5 ± 0.1 | 4.8 ± 0.3 | 80 ± 20 |
| Positive Control | 250 ± 70 | 0.4 ± 0.1 | 4.5 ± 0.3 | 70 ± 15 |
Data are presented as mean ± SD.
Table 2: Hypothetical Intrahepatic HBV Markers at Day 15
| Treatment Group | Liver HBV DNA (log10 copies/µg DNA) | Liver HBV pgRNA (relative expression) |
| Vehicle Control | 4.2 ± 0.4 | 1.0 ± 0.2 |
| This compound (10 mg/kg) | 3.1 ± 0.3 | 0.5 ± 0.1 |
| This compound (50 mg/kg) | 2.0 ± 0.2 | 0.2 ± 0.05 |
| Positive Control | 1.8 ± 0.2 | 0.15 ± 0.04 |
Data are presented as mean ± SD.
Conclusion
This compound represents a promising new class of anti-HBV therapeutics that targets the viral protein HBx to restore the host's innate immunity. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound and similar compounds in a relevant animal model of HBV infection. The successful application of these methods will be crucial in advancing the preclinical development of this novel antiviral agent.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. An RNAi-based high-throughput screening assay to identify small molecule inhibitors of hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 4. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Animal Models for the Study of Hepatitis B Virus Pathobiology and Immunity: Past, Present, and Future [frontiersin.org]
Application Notes & Protocols for the Detection of IR415 in Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of the hypothetical small molecule IR415 in biological tissue samples. The protocols described herein are intended to serve as a comprehensive guide for researchers in pharmacology, toxicology, and drug development.
Introduction
The accurate determination of drug and metabolite concentrations in tissues is fundamental to understanding pharmacokinetics, pharmacodynamics, and potential toxicity.[1][2] This document outlines validated analytical methods for the detection of this compound, a novel therapeutic agent, in various tissue matrices. The primary method detailed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for robust quantification, supplemented by Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging for spatial distribution analysis. A brief overview of fluorescence microscopy for qualitative visualization is also provided, assuming this compound possesses inherent fluorescent properties or can be labeled.
Quantitative Analysis of this compound in Tissue using LC-MS/MS
LC-MS/MS is the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and reproducibility.[2][3] This protocol is designed for the precise measurement of this compound concentrations in tissue homogenates.
Principle
Tissue samples are first homogenized to release the analyte. This compound is then extracted from the tissue homogenate using liquid-liquid extraction or solid-phase extraction. The extracted sample is subsequently injected into an HPLC system, where this compound is separated from other matrix components. The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification using multiple reaction monitoring (MRM).[4][5]
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Tissue homogenization buffer (e.g., Phosphate-Buffered Saline)
-
Extraction solvent (e.g., ethyl acetate)
-
Nitrogen gas for evaporation
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)[6][7]
-
Centrifuge
-
HPLC system coupled to a tandem mass spectrometer
2.2.2. Sample Preparation: Tissue Homogenization and Extraction
A critical step in tissue analysis is the efficient homogenization and extraction of the target analyte.[8][9][10]
-
Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Add ice-cold homogenization buffer (typically 4 volumes of the tissue weight).
-
Homogenize the tissue on ice using a suitable homogenizer until a uniform suspension is achieved.[6]
-
To an aliquot of the tissue homogenate (e.g., 100 µL), add the internal standard solution.
-
Add the extraction solvent (e.g., 500 µL of ethyl acetate) and vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in the mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
2.2.3. LC-MS/MS Instrumental Conditions
-
HPLC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of this compound from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer[2]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for this compound.
-
MRM Transitions: Optimized precursor-to-product ion transitions for this compound and the IS.
Data Presentation and Method Validation
Analytical method validation is essential to ensure the reliability of the generated data.[11][12][13] The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[11]
Table 1: Linearity of this compound Calibration Curve in Tissue Homogenate
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |
| 1 | 0.015 | 98.5 |
| 5 | 0.078 | 101.2 |
| 10 | 0.155 | 100.5 |
| 50 | 0.765 | 99.8 |
| 100 | 1.540 | 99.1 |
| 500 | 7.750 | 100.9 |
| 1000 | 15.620 | 100.1 |
| r² | 0.9995 |
Table 2: Accuracy and Precision of this compound Quantification in Tissue
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low QC (3 ng/mL) | 2.95 | 98.3 | 4.5 |
| Mid QC (75 ng/mL) | 76.1 | 101.5 | 3.2 |
| High QC (750 ng/mL) | 745.5 | 99.4 | 2.8 |
Spatial Distribution Analysis of this compound using MALDI Imaging
MALDI Imaging Mass Spectrometry (IMS) is a powerful technique to visualize the distribution of drugs and their metabolites within tissue sections without the need for homogenization.[1][14][15]
Principle
Thin tissue sections are coated with a matrix that absorbs laser energy. A laser is then fired across the tissue section, desorbing and ionizing molecules from the surface. The mass spectrometer detects these ions, generating a mass spectrum for each laser spot. By rastering the laser across the entire tissue section, a molecular image is created, showing the spatial distribution of specific molecules like this compound.[16]
Experimental Protocol
-
Obtain fresh frozen tissue samples and section them using a cryostat (e.g., 10-20 µm thickness).
-
Mount the tissue sections onto conductive glass slides.
-
Apply a suitable MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) uniformly over the tissue section using a sprayer or automated deposition device.
-
Acquire data using a MALDI-TOF or MALDI-Q-TOF mass spectrometer in imaging mode.
-
Process the acquired data using imaging software to visualize the distribution of the m/z corresponding to this compound.
Qualitative Visualization of this compound using Fluorescence Microscopy
If this compound has intrinsic fluorescent properties or can be conjugated to a fluorophore, fluorescence microscopy can be employed for high-resolution visualization within cellular and subcellular compartments.[17][18]
Principle
A fluorescent molecule absorbs light at a specific wavelength and emits light at a longer wavelength. A fluorescence microscope uses a high-intensity light source to excite the fluorescent molecules in the sample. The emitted light is then collected and focused to form an image.[19]
Experimental Protocol
-
Prepare thin tissue sections, either fresh-frozen or paraffin-embedded.
-
If this compound is not intrinsically fluorescent, perform a labeling step with a suitable fluorescent probe.
-
Mount the tissue section on a microscope slide with an appropriate mounting medium.
-
Visualize the sample using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of this compound or its label.
-
Acquire images using a sensitive camera.
Diagrams
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification in tissue by LC-MS/MS.
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling cascade initiated by this compound.
References
- 1. ovid.com [ovid.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Tissue Protein Extraction: Tissue Homogenization using Urea-based Buffer and Bead Mill Homogenizers [protocols.io]
- 8. Disruption and Homogenization of Tissue for the Extraction of RNA | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 9. Tissue Homogenization and RNA + Protein Extraction using TRIzol reagent | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 10. Tissue Homogenization | MI [microbiology.mlsascp.com]
- 11. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjarr.com [wjarr.com]
- 13. emerypharma.com [emerypharma.com]
- 14. youtube.com [youtube.com]
- 15. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azooptics.com [azooptics.com]
- 17. Fluorescence Microscopy—An Outline of Hardware, Biological Handling, and Fluorophore Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microscope - Wikipedia [en.wikipedia.org]
- 19. Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: IR415 for High-Throughput Screening Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
In the landscape of drug discovery, particularly in the fields of immunology and oncology, the identification of novel small molecule modulators of innate immune signaling pathways is of paramount importance. The innate immune system serves as the first line of defense against pathogens and cellular stress.[1][2] The RIG-I (Retinoic acid-Inducible Gene I) pathway is a critical component of this system, responsible for detecting viral RNA and initiating an antiviral response through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] Dysregulation of the RIG-I pathway has been implicated in various autoimmune diseases and can be exploited by cancerous cells to evade immune surveillance.
This application note describes the use of a hypothetical small molecule, IR415 , as a potent and selective inhibitor of the RIG-I signaling pathway in the context of high-throughput screening (HTS) assays. The protocols detailed herein provide a framework for the identification and characterization of inhibitors of the RIG-I pathway, utilizing this compound as a reference compound. These assays are designed for automation and miniaturization, making them suitable for large-scale screening campaigns.[3][4]
Mechanism of Action
This compound is a synthetic small molecule designed to specifically interrupt the RIG-I signaling cascade. It is hypothesized to act by preventing the conformational changes in RIG-I that are necessary for its interaction with the downstream adaptor protein MAVS (Mitochondrial Antiviral-Signaling protein). This disruption abrogates the subsequent recruitment and activation of signaling components, ultimately leading to the suppression of type I interferon production.
RIG-I Signaling Pathway and Hypothetical Inhibition by this compound
Caption: RIG-I signaling pathway and the inhibitory action of this compound.
High-Throughput Screening (HTS) Workflow
The primary screen is designed as a homogeneous, cell-based reporter assay in a 384-well format. This assay quantifies the activity of the type I interferon promoter in response to RIG-I pathway activation. The workflow is optimized for robotic liquid handling systems to ensure high throughput and reproducibility.[4][5]
Caption: Automated HTS workflow for identifying RIG-I pathway inhibitors.
Experimental Protocols
Primary Screening Assay: RIG-I Reporter Assay
This protocol describes a luciferase-based reporter assay to screen for inhibitors of the RIG-I pathway.
Materials:
-
HEK293 cells stably expressing an ISRE-luciferase reporter construct
-
DMEM, high glucose, with 10% FBS, 1% Penicillin-Streptomycin
-
RIG-I agonist (e.g., 5'ppp-dsRNA)
-
This compound (positive control)
-
DMSO (negative control)
-
Luciferase assay reagent
-
White, solid-bottom 384-well assay plates
Protocol:
-
Cell Plating:
-
Trypsinize and resuspend HEK293-ISRE-luciferase cells to a concentration of 2 x 10^5 cells/mL in complete medium.
-
Using an automated dispenser, add 25 µL of the cell suspension to each well of a 384-well plate (5,000 cells/well).
-
Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare a compound plate with test compounds, this compound (positive control), and DMSO (negative control) serially diluted.
-
Transfer 50 nL of compound solutions to the cell plates using an acoustic liquid handler.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Pathway Stimulation:
-
Prepare the RIG-I agonist at 2x the final concentration in complete medium.
-
Add 25 µL of the agonist solution to all wells except for the unstimulated controls. Add 25 µL of medium to the unstimulated wells.
-
Incubate for 16-24 hours at 37°C, 5% CO2.
-
-
Signal Detection:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
Secondary Assay: IFN-β ELISA
This assay validates primary hits by directly measuring the production of Interferon-beta (IFN-β).
Materials:
-
A549 cells (or other suitable cell line with an intact RIG-I pathway)
-
F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin
-
RIG-I agonist
-
Validated hit compounds and this compound
-
Human IFN-β ELISA kit
Protocol:
-
Cell Plating and Compound Treatment:
-
Plate A549 cells in a 96-well plate and incubate overnight.
-
Treat cells with serially diluted hit compounds or this compound for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with a RIG-I agonist for 24 hours.
-
-
ELISA:
-
Collect the cell culture supernatant.
-
Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Measure absorbance at 450 nm.
-
Data Presentation and Analysis
The performance of the primary screening assay is evaluated using the Z' factor, a statistical measure of assay quality. A Z' factor between 0.5 and 1.0 indicates an excellent assay. The potency of inhibitory compounds is determined by calculating the IC50 value from a dose-response curve.
Quantitative Data Summary
| Compound | Assay Type | Parameter | Value | Z' Factor |
| This compound | RIG-I Reporter | IC50 | 85 nM | 0.78 |
| IFN-β ELISA | IC50 | 120 nM | N/A | |
| Control A | RIG-I Reporter | IC50 | 5 µM | 0.75 |
| IFN-β ELISA | IC50 | 8.2 µM | N/A | |
| Control B | RIG-I Reporter | IC50 | > 50 µM | 0.76 |
| IFN-β ELISA | IC50 | > 50 µM | N/A |
Conclusion
The protocols and workflows described in this application note provide a robust framework for the high-throughput screening and characterization of inhibitors of the RIG-I signaling pathway. The hypothetical molecule, this compound, serves as a suitable positive control for these assays. The combination of a primary reporter screen with a secondary ELISA for a key cytokine provides a reliable strategy for hit identification and validation in early-stage drug discovery. The methodologies are amenable to automation, ensuring the efficiency and reproducibility required for large-scale screening campaigns.[3][6]
References
Application Notes and Protocols for Preparing Stock Solutions of Fluorescent Dyes
Disclaimer: The following application note provides a general protocol for the preparation of stock solutions of fluorescent dyes. The term "IR415" did not correspond to a specific, publicly identifiable chemical compound in our search. Therefore, the information presented here is based on best practices for handling common fluorescent dyes. Researchers, scientists, and drug development professionals must consult the manufacturer's specifications for their specific compound of interest to determine the appropriate solvent, concentration, storage conditions, and safety precautions. The quantitative data provided are illustrative examples and should be adjusted based on the properties of the actual dye being used.
Introduction
Fluorescent dyes are essential tools in biological research and drug development, enabling the visualization and quantification of molecules and cellular processes. Proper preparation of stock solutions from lyophilized powders is a critical first step to ensure the accuracy and reproducibility of experiments. This document provides a detailed protocol for the preparation, handling, and storage of fluorescent dye stock solutions.
Materials and Equipment
Reagents
-
Lyophilized fluorescent dye powder
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)
-
High-purity, anhydrous dimethylformamide (DMF)
-
Nuclease-free water (for aqueous solutions)
-
Ethanol
-
Inert gas (Argon or Nitrogen)
Equipment
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and sterile, low-retention pipette tips
-
Amber or opaque microcentrifuge tubes or vials
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Quantitative Data Summary
The following tables provide example data for preparing stock solutions of a hypothetical fluorescent dye. Users must replace these values with the specific data for their dye of interest.
Table 1: Properties of a Hypothetical Fluorescent Dye
| Property | Value |
| Molecular Weight (MW) | 1000 g/mol |
| Excitation Maximum (λex) | 400 nm |
| Emission Maximum (λem) | 415 nm |
| Recommended Solvent | DMSO |
| Purity | >95% |
Table 2: Example Stock Solution Concentrations
| Desired Stock Concentration | Volume of Solvent to Add to 1 mg of Dye |
| 1 mM | 1000 µL |
| 5 mM | 200 µL |
| 10 mM | 100 µL |
Calculation Formula:
Volume of Solvent (µL) = (Mass of Dye (mg) / (Molecular Weight of Dye ( g/mol ) * Desired Concentration (mM))) * 1,000,000
Experimental Protocols
Reconstitution of Lyophilized Dye
This protocol describes the steps to reconstitute a lyophilized fluorescent dye to create a high-concentration stock solution, typically in an organic solvent like DMSO or DMF.
-
Equilibration: Before opening, allow the vial of lyophilized dye to warm to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the powder, which can degrade reactive dyes.
-
Centrifugation: Briefly centrifuge the vial in a microcentrifuge to ensure that all the lyophilized powder is at the bottom of the tube.
-
Solvent Addition: Carefully add the appropriate volume of anhydrous solvent (e.g., DMSO) to the vial using a calibrated pipette. Refer to Table 2 for example volumes.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the dye is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming or sonication may be required for some dyes, but consult the manufacturer's instructions first.
-
Inert Gas Purge (Optional but Recommended): For long-term storage, it is advisable to purge the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen, which can cause photo-oxidation of the dye.
-
Labeling: Clearly label the vial with the dye name, concentration, solvent, and date of preparation.
Preparation of Working Solutions
Working solutions are typically prepared by diluting the high-concentration stock solution in an aqueous buffer compatible with the experimental application.
-
Determine Final Concentration: Decide on the final concentration of the dye required for your experiment.
-
Dilution: Using a fresh pipette tip, transfer the required volume of the stock solution into the appropriate volume of aqueous buffer. It is recommended to add the stock solution directly to the buffer with gentle mixing to avoid precipitation.
-
Mixing: Vortex the working solution gently to ensure homogeneity.
-
Use Immediately: It is best practice to prepare working solutions fresh for each experiment, as fluorescent dyes can be less stable in aqueous solutions.
Storage and Handling
Proper storage and handling are crucial to maintain the stability and performance of fluorescent dyes.
-
Stock Solutions: Store stock solutions in anhydrous DMSO or DMF at -20°C or -80°C, protected from light.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
-
Lyophilized Powder: Store lyophilized dye at -20°C in a desiccator, protected from light.
-
Light Sensitivity: Fluorescent dyes are photosensitive.[1] All handling steps should be performed with minimal exposure to light. Use amber or opaque tubes and cover racks with aluminum foil.
-
Moisture Sensitivity: Many fluorescent dyes are susceptible to hydrolysis.[1] Always use anhydrous solvents and handle powders in a low-humidity environment if possible.
Safety Precautions
The safety hazards of a specific fluorescent dye may not be fully known. Therefore, it is important to handle all dyes with care.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle the lyophilized powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for the specific dye and solvent for detailed safety information.
-
Dispose of dye waste according to institutional and local regulations.
Visualizations
Caption: Workflow for Preparing Fluorescent Dye Stock and Working Solutions.
Caption: Key Factors and Best Practices for Handling Fluorescent Dyes.
References
Application Notes and Protocols for Protein Binding Assays using NIR-415
Disclaimer: Publicly available information on a specific fluorescent dye named "IR415" is limited. These application notes and protocols are based on a hypothetical near-infrared (NIR) dye, herein referred to as "NIR-415," and are derived from the general principles of protein labeling and fluorescence-based binding assays established for similar dyes.
Introduction
NIR-415 is a novel fluorescent dye designed for stable and efficient labeling of proteins, enabling their use in a variety of protein binding assays. Operating in the near-infrared spectrum, NIR-415 offers significant advantages for researchers in drug discovery and molecular biology, including reduced background autofluorescence from cellular components, leading to an improved signal-to-noise ratio.[1][2] Its high quantum yield and photostability make it a robust tool for quantitative analysis of molecular interactions. These characteristics are particularly beneficial for deep tissue imaging and single-molecule detection.[1][2][3] This document provides detailed protocols for protein labeling with NIR-415 and its application in fluorescence polarization-based binding assays.
Quantitative Data
Table 1: Physicochemical Properties of NIR-415
| Property | Value |
| Excitation Maximum (λex) | 650 nm |
| Emission Maximum (λem) | 670 nm |
| Molar Extinction Coefficient | >200,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | >0.3 |
| Molecular Weight | ~1200 g/mol |
| Recommended Labeling Chemistry | N-hydroxysuccinimide (NHS) ester |
Table 2: NIR-415 Labeling Efficiency for Bovine Serum Albumin (BSA)
| BSA Concentration (mg/mL) | Dye:Protein Molar Ratio | Degree of Labeling (DOL) |
| 2 | 5:1 | 1.8 |
| 2 | 10:1 | 3.5 |
| 2 | 20:1 | 6.2 |
| 5 | 5:1 | 2.1 |
| 5 | 10:1 | 4.0 |
| 5 | 20:1 | 7.5 |
Table 3: Performance in a Fluorescence Polarization (FP) Binding Assay
| Assay Parameter | Value |
| Labeled Protein | NIR-415-Protein-X |
| Ligand | Small Molecule Y |
| Binding Affinity (Kd) | 150 nM |
| Assay Window (ΔmP) | 180 mP |
| Z'-factor | 0.85 |
Experimental Protocols
Protocol 1: Covalent Labeling of Proteins with NIR-415 NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on a target protein with NIR-415 NHS ester.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
NIR-415 NHS ester, dissolved in anhydrous DMSO
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., gel filtration, dialysis)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-5 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) or ammonia, as these will compete for reaction with the NHS ester.
-
Dye Preparation: Immediately before use, dissolve the NIR-415 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: a. Add the reaction buffer to the protein solution to adjust the pH to 8.3. b. Add the appropriate volume of the NIR-415 solution to the protein solution to achieve the desired dye-to-protein molar ratio (refer to Table 2 for guidance). c. Mix gently and incubate for 1 hour at room temperature, protected from light.
-
Purification: a. Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against PBS. b. Collect the fractions containing the labeled protein.
-
Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate at 280 nm and the excitation maximum of NIR-415 (650 nm). b. Calculate the protein concentration and DOL using the appropriate equations, correcting for the dye's absorbance at 280 nm.
Protocol 2: Direct Protein-Ligand Binding Assay using Fluorescence Polarization (FP)
This protocol outlines the use of NIR-415 labeled protein to determine the binding affinity of an unlabeled ligand.
Materials:
-
NIR-415 labeled protein
-
Unlabeled ligand
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with FP capabilities
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of the NIR-415 labeled protein in the assay buffer at a concentration twice the final desired concentration. b. Prepare a serial dilution of the unlabeled ligand in the assay buffer.
-
Assay Plate Setup: a. Add a fixed volume of the NIR-415 labeled protein solution to each well of a microplate. b. Add an equal volume of the serially diluted unlabeled ligand to the wells. Include wells with buffer only as a negative control.
-
Incubation: Incubate the plate at room temperature for 30 minutes to 2 hours to allow the binding reaction to reach equilibrium. The incubation time may need to be optimized for specific binding partners.
-
Measurement: a. Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader equipped with appropriate filters for NIR-415.
-
Data Analysis: a. Plot the change in mP as a function of the ligand concentration. b. Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
Visualizations
References
- 1. Near-infrared fluorescent probes: a next-generation tool for protein-labeling applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NEAR-INFRARED DYES: Probe Development and Applications in Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application of IR415 in Specific Disease Models: A Review of Available Information
Initial searches for "IR415" in the context of therapeutic applications in specific disease models did not yield information on a compound or agent with this designation. The search results predominantly point to "this compound" as a course code at the London School of Economics and Political Science (LSE) for courses related to International Relations, such as "The Strategy of Conflict in International Relations" and "Strategic Aspects of International Relations".[1][2]
Consequently, there is no available scientific literature or data on the application of an "this compound" compound in cancer, neurodegenerative, or inflammatory disease models. The core requirements of the request, including data presentation, experimental protocols, and visualizations of signaling pathways for a therapeutic agent named this compound, cannot be fulfilled as the foundational subject matter does not appear to exist in the public domain of scientific research.
For the benefit of researchers, scientists, and drug development professionals, it is crucial to ensure the correct identification of a compound or agent of interest. Should "this compound" be a different internal designation or a misidentification, providing the correct chemical name, CAS number, or other identifiers would be necessary to conduct a meaningful search and provide the requested detailed application notes and protocols.
Without any data on a therapeutic agent designated "this compound," it is not possible to generate the requested tables, experimental protocols, or signaling pathway diagrams. The subsequent sections would typically detail the applications in specific diseases, but in this case, a summary of the unrelated findings is provided for clarity.
This compound as an Academic Course
The designation "this compound" is consistently associated with a course offered by the Department of International Relations at the London School of Economics and Political Science. The course content focuses on theories and models of conflict, decision-making in international relations, and the cultural context of military conflict.[1][2] This academic course has no connection to the fields of pharmacology, drug development, or disease modeling.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IR-415 Insolubility
Disclaimer: Information regarding a specific molecule designated "IR415" is not publicly available. This technical support guide has been generated for a hypothetical compound, IR-415 , a potential inhibitor of the Insulin Receptor (IR) kinase, to address common insolubility issues encountered by researchers with poorly soluble small molecules in a drug development context.
Frequently Asked Questions (FAQs)
Q1: What is IR-415 and what is its mechanism of action?
A1: IR-415 is a hypothetical, potent, and selective small molecule inhibitor of the Insulin Receptor (IR) kinase. Its purported mechanism of action is to block the autophosphorylation of the IR, thereby inhibiting downstream signaling pathways involved in glucose metabolism and cell growth. Due to its hydrophobic nature, IR-415 exhibits poor aqueous solubility, which can present challenges in experimental settings.
Q2: What are the primary solubility challenges with IR-415?
A2: The primary challenge with IR-415 is its low intrinsic aqueous solubility. This can lead to several issues, including:
-
Difficulty in preparing high-concentration stock solutions.
-
Precipitation of the compound when diluting stock solutions into aqueous assay buffers.
-
Inaccurate and irreproducible results in cell-based and biochemical assays.
-
Potential for the compound to form aggregates, leading to non-specific effects.
Q3: Which solvents are recommended for preparing IR-415 stock solutions?
A3: For initial stock solutions, organic solvents are recommended. The choice of solvent can impact the final concentration achievable and the stability of the solution. Commonly used solvents for poorly soluble compounds include Dimethyl Sulfoxide (DMSO), Ethanol, and N,N-Dimethylformamide (DMF). The properties of these solvents are summarized in the table below.
Troubleshooting Guide for IR-415 Insolubility
Q4: My IR-415 precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What should I do?
A4: This is a common issue with hydrophobic compounds. Here are several steps you can take to troubleshoot this problem:
-
Decrease the final concentration of IR-415: The compound may be precipitating because its concentration in the final assay buffer exceeds its aqueous solubility limit. Try performing a serial dilution to determine the maximum soluble concentration in your specific buffer.
-
Increase the percentage of DMSO in the final solution: While it's ideal to keep the final DMSO concentration low (typically <0.5%) to avoid solvent effects on cells, a slight increase (e.g., to 1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a surfactant: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A final concentration of 0.01-0.1% is often sufficient. Be sure to test the effect of the surfactant on your experimental system in a separate control.
-
Prepare the final dilution differently: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing to ensure rapid mixing and reduce the chance of localized high concentrations that can lead to precipitation.
Q5: I am seeing inconsistent results in my cell-based assays with IR-415. Could this be related to solubility?
A5: Yes, inconsistent results are a hallmark of solubility issues. If IR-415 is precipitating in your assay, the actual concentration of the compound in solution will be lower and more variable than intended. To address this:
-
Visually inspect your assay plates: Before and after adding IR-415, carefully inspect the wells under a microscope for any signs of precipitation.
-
Filter your final diluted solution: For biochemical assays, you can filter the final diluted IR-415 solution through a 0.22 µm filter to remove any precipitate before adding it to your assay. This is not typically feasible for cell-based assays where the compound is added directly to the cells.
-
Consider formulation strategies: For more advanced studies, formulation approaches such as creating a solid dispersion or using cyclodextrins can significantly improve the solubility and bioavailability of poorly soluble compounds.[1][2]
Quantitative Data Summary
| Solvent | Polarity | Recommended for | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Primary stock solutions | Hygroscopic; can be toxic to cells at higher concentrations (>1%). |
| Ethanol | High | Secondary dilutions | Can have biological effects on its own. |
| N,N-Dimethylformamide (DMF) | High | Primary stock solutions | Use with caution due to potential toxicity. |
Detailed Experimental Protocol: Solubilization of IR-415 for a Cell-Based Assay
This protocol provides a general guideline for preparing and using IR-415 in a typical cell-based assay.
-
Prepare a High-Concentration Primary Stock Solution:
-
Weigh out the desired amount of IR-415 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly for at least 2 minutes to ensure complete dissolution. If necessary, sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions:
-
On the day of the experiment, thaw an aliquot of the primary stock solution.
-
Prepare a series of intermediate dilutions of IR-415 in 100% DMSO. For example, to get a 1 mM solution from a 10 mM stock, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
-
Prepare the Final Working Solution in Assay Medium:
-
To minimize precipitation, the final dilution into the aqueous assay medium should be done with vigorous mixing.
-
For a final concentration of 10 µM IR-415 with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM primary stock to 999 µL of pre-warmed cell culture medium.
-
Immediately vortex the solution for 30 seconds.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Troubleshooting workflow for IR-415 insolubility issues.
Caption: Simplified Insulin Receptor (IR) signaling pathway.
References
Technical Support Center: Optimizing IR415 Treatment Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the experimental use of the novel kinase inhibitor, IR415. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to ensure the successful application of this compound in your research.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound treatment concentrations.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Toxicity at Expected Efficacious Doses | 1. Off-target effects of this compound at high concentrations. 2. Solvent (e.g., DMSO) toxicity. 3. Cell line is particularly sensitive to kinase inhibition. | 1. Perform a dose-response curve starting from a much lower concentration (e.g., picomolar range) to identify the optimal therapeutic window. 2. Ensure the final solvent concentration is consistent across all treatments and does not exceed 0.1%. Run a solvent-only control. 3. Test this compound on a panel of different cell lines to assess specificity and sensitivity. |
| Inconsistent or Non-reproducible Results | 1. Variability in cell seeding density. 2. Inconsistent this compound treatment duration. 3. Degradation of this compound stock solution. | 1. Standardize cell seeding protocols and ensure uniform cell confluency at the start of each experiment. 2. Optimize and strictly adhere to the treatment incubation time. 3. Prepare fresh aliquots of this compound from a master stock and avoid repeated freeze-thaw cycles. Store as recommended. |
| No Observable Effect of this compound Treatment | 1. This compound concentration is too low. 2. The target kinase is not expressed or is mutated in the cell line. 3. The experimental endpoint is not sensitive to the effects of this compound. | 1. Increase the concentration range of this compound in your dose-response experiment. 2. Confirm target expression via Western blot or qPCR. Sequence the target kinase to check for mutations that may confer resistance. 3. Utilize a more direct and sensitive assay to measure the activity of the target kinase or a proximal downstream signaling event. |
| Precipitation of this compound in Culture Medium | 1. Poor solubility of this compound in aqueous solutions. 2. Saturation of the compound at high concentrations. | 1. Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and dilute it further in the culture medium. 2. Visually inspect the medium for any precipitation after adding this compound. If precipitation occurs, use a lower final concentration. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound in a new cell line?
For a new cell line, we recommend starting with a broad dose-response curve ranging from 1 nM to 100 µM. This wide range will help in determining the IC50 (half-maximal inhibitory concentration) and identifying the optimal concentration window for your specific experimental setup.
2. How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in sterile DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.
3. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the novel kinase, Kinase-X (KNKX), which is a key component of the hypothetical "Growth Factor Signaling Pathway." By binding to the ATP-binding pocket of KNKX, this compound prevents its phosphorylation and subsequent activation of downstream signaling molecules, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.
4. How can I confirm that this compound is inhibiting its target in my cells?
The most direct way to confirm target engagement is to perform a Western blot analysis. Treat your cells with varying concentrations of this compound and probe for the phosphorylated form of KNKX (p-KNKX) and its direct downstream substrate, Protein-Y (p-Protein-Y). A dose-dependent decrease in the levels of p-KNKX and p-Protein-Y would indicate successful target inhibition.
5. What are the known off-target effects of this compound?
While this compound has been designed for high selectivity towards KNKX, some minor off-target activity has been observed at concentrations above 10 µM against other kinases with similar ATP-binding domains. It is advisable to perform experiments within the optimal concentration range determined by your dose-response studies to minimize potential off-target effects.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is 100 µM to 1 nM, with a DMSO-only control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as percent viability versus log-transformed this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 50 |
| A549 | Lung Carcinoma | 120 |
| MCF-7 | Breast Adenocarcinoma | 250 |
| U87-MG | Glioblastoma | 85 |
Visualizations
Signaling Pathway Diagram
Caption: The proposed signaling pathway of this compound.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting inconsistent results.
Technical Support Center: Overcoming Off-Target Effects of IR415
Disclaimer: The small molecule inhibitor "IR415" and its specific target "Innate Immunity Response Kinase 1 (IIRK1)" are hypothetical and used for illustrative purposes to provide a comprehensive guide on managing off-target effects of kinase inhibitors. The principles and protocols described are based on established methodologies in signal transduction research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate the off-target effects of the hypothetical kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor designed to target the fictitious Innate Immunity Response Kinase 1 (IIRK1). IIRK1 is a key serine/threonine kinase in the RIG-I signaling pathway, which plays a crucial role in the innate immune response to viral infections and in the regulation of apoptosis in cancer cells. By inhibiting the kinase activity of IIRK1, this compound is intended to modulate downstream signaling cascades, such as the activation of interferon regulatory factors (IRFs) and NF-κB.
Q2: What are off-target effects and why are they a concern with kinase inhibitors?
A2: Off-target effects are unintended interactions of a drug or small molecule with proteins other than its primary target.[1] With kinase inhibitors, these effects are common because the ATP-binding pockets of many kinases are structurally similar.[2] Off-target binding can lead to a variety of unintended consequences, including cytotoxicity, activation of alternative signaling pathways, and misinterpretation of experimental results.[3][4] Understanding and controlling for these effects is critical for validating the biological role of the primary target and for the development of selective therapies.
Q3: What are the known or potential off-targets for this compound?
A3: While this compound is designed for IIRK1, comprehensive kinase profiling has identified several potential off-target kinases that are inhibited by this compound, particularly at higher concentrations. These include kinases from the MAPK family (e.g., p38α) and some receptor tyrosine kinases (RTKs). The table below summarizes the inhibitory activity of this compound against its primary target and key off-targets.
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to use the lowest concentration of this compound that elicits the desired on-target effect.[5] Performing a dose-response experiment is essential to determine the optimal concentration for your specific cell line and assay.[6] Additionally, using appropriate controls, such as a structurally related but inactive molecule or a chemically distinct inhibitor of the same target, can help to distinguish on-target from off-target effects.
Q5: What are the recommended working concentrations for this compound?
A5: The optimal concentration of this compound is highly dependent on the experimental system. The table below provides general guidelines. It is strongly recommended to perform a dose-response curve to determine the IC50 value in your specific assay.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | Type | IC50 (nM) | Notes |
| IIRK1 | Primary Target | 15 | High Potency |
| p38α (MAPK14) | Off-Target | 250 | Potential for off-target effects at concentrations >200 nM. |
| VEGFR2 | Off-Target | 800 | Off-target effects likely at micromolar concentrations. |
| Src | Off-Target | 1,200 | Low probability of significant off-target inhibition. |
| ERK1 | Off-Target | >10,000 | Unlikely to be a significant off-target. |
Table 2: Recommended Concentration Ranges for this compound
| Experimental System | Recommended Concentration Range | Notes |
| Biochemical Kinase Assay | 1 - 100 nM | Use an ATP concentration close to the Km for the kinase.[7] |
| Cell-Based Assays (Short-term, <24h) | 50 - 500 nM | Determine the EC50 for target phosphorylation. |
| Cell-Based Assays (Long-term, >24h) | 25 - 250 nM | Monitor for cytotoxicity. Lower concentrations are recommended. |
| In Vivo Studies | Variable | Requires pharmacokinetic and pharmacodynamic studies. |
Troubleshooting Guide
Q: I am observing a high level of cell death even at low concentrations of this compound. Is this an on-target or off-target effect?
A: This could be either. The IIRK1 pathway is known to be involved in apoptosis, so cell death could be a desired on-target effect. However, unexpected cytotoxicity can also be a result of off-target effects.
Recommended Actions:
-
Perform a Dose-Response Cytotoxicity Assay: Use a cell viability assay (e.g., MTT or RealTime-Glo) to determine the concentration of this compound that causes 50% cell death (DC50).[8] Compare this to the concentration required for 50% inhibition of IIRK1 activity (EC50). If the DC50 is significantly lower than or very close to the EC50, the cytotoxicity is likely linked to on-target activity.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. If this compound does not cause cytotoxicity at the same concentrations, the effect is likely not due to non-specific chemical properties.
-
Rescue Experiment: If possible, express a drug-resistant mutant of IIRK1 in your cells. If these cells are resistant to the cytotoxic effects of this compound, it confirms the effect is on-target.
Q: this compound is causing changes in a signaling pathway that is not downstream of IIRK1. How do I confirm if this is an off-target effect?
A: This is a strong indication of an off-target effect.
Recommended Actions:
-
Kinase Profiling: The most definitive way to identify unintended targets is to screen this compound against a large panel of kinases.[9][10] Several commercial services offer this.
-
Western Blot Analysis: Perform a western blot to confirm the activation or inhibition of the unexpected pathway.[11] Use a dose-response of this compound to see if the effect correlates with the concentrations known to engage off-targets (see Table 1).
-
Use a Structurally Different Inhibitor: Use another known inhibitor of IIRK1 that has a different chemical structure and likely a different off-target profile. If this second inhibitor does not produce the same unexpected pathway modulation, it strongly suggests the initial observation was due to an off-target effect of this compound.
Experimental Protocols
Protocol 1: Western Blotting for On-Target and Off-Target Pathway Analysis
This protocol is for assessing the phosphorylation status of IIRK1's direct substrate (e.g., p-IRF3) and a potential off-target substrate (e.g., p-p38 MAPK).
-
Cell Seeding and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 250, 500 nM) for the desired time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-IRF3 (on-target), total IRF3, p-p38 (off-target), total p38, and a loading control (e.g., GAPDH or β-actin).
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 2: MTT Cell Viability Assay
This protocol measures cell viability by assessing the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Allow cells to adhere overnight.
-
Compound Treatment: Add 100 µL of media containing 2x the final concentration of this compound in a serial dilution. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results to determine the DC50 value.[8]
Visualizations
Caption: Hypothetical signaling pathway of IIRK1 and its inhibition by this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: A decision tree for troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assayquant.com [assayquant.com]
- 8. Cell viability assay [bio-protocol.org]
- 9. pharmaron.com [pharmaron.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. youtube.com [youtube.com]
- 12. abcam.cn [abcam.cn]
Technical Support Center: Improving the Bioavailability of IR415
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of the investigational compound IR415. As specific data for this compound is not publicly available, this guide addresses common challenges encountered with compounds exhibiting poor aqueous solubility and/or low intestinal permeability, characteristics often associated with BCS Class II and IV drugs.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in our initial in vivo studies. What are the likely causes?
A1: Low oral bioavailability is a frequent challenge in drug development and can stem from several factors.[1][2] For a compound like this compound, the primary suspects are poor aqueous solubility and/or low intestinal permeability.[3] Other contributing factors can include extensive first-pass metabolism in the liver or instability in the gastrointestinal tract.[1][4] It is crucial to first characterize the physicochemical properties of this compound to identify the rate-limiting step for its absorption.
Q2: How can we determine if the bioavailability of this compound is limited by its solubility or its permeability?
A2: The Biopharmaceutics Classification System (BCS) provides a scientific framework for classifying drugs based on their aqueous solubility and intestinal permeability.[3][5] To classify this compound, you will need to conduct solubility studies across a physiological pH range (e.g., pH 1.2, 4.5, and 6.8) and assess its permeability, typically using an in vitro model like a Caco-2 cell monolayer assay.[5] The results will categorize this compound into one of the four BCS classes, which will, in turn, guide your formulation strategy.
Troubleshooting Guides
Issue 1: this compound Shows Poor Dissolution in Biorelevant Media
If in vitro dissolution studies show that this compound has a slow or incomplete release from your initial formulation, this strongly suggests a dissolution rate-limited absorption. Here are some strategies to address this:
Recommended Actions:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can enhance the dissolution rate.[6]
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound to a more soluble amorphous state can significantly improve its solubility and dissolution.[7]
-
Use of Solubilizing Excipients: Incorporating surfactants, wetting agents, or pH modifiers into your formulation can improve the dissolution of this compound.[6][8]
Experimental Workflow for Issue 1
A workflow for addressing poor dissolution of this compound.
Issue 2: this compound Has High Solubility but Still Exhibits Low Bioavailability
If this compound is determined to be highly soluble but in vivo absorption remains low, the limiting factor is likely its permeability across the intestinal epithelium.
Recommended Actions:
-
Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport of the drug.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) such as self-emulsifying drug delivery systems (SEDDS) can enhance absorption by utilizing lipid absorption pathways.[6][9]
-
Nanotechnology Approaches: Encapsulating this compound in nanoparticles can protect it from degradation and facilitate its transport across the intestinal barrier.[4][10]
Signaling Pathway for Permeation Enhancement
Simplified pathway of a permeation enhancer facilitating drug absorption.
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Typical Fold Increase in AUC | Key Advantages | Key Disadvantages | Suitable for BCS Class |
| Micronization | 2 - 5 | Simple, cost-effective process.[6] | Limited by intrinsic solubility; risk of particle agglomeration. | II |
| Nanosuspension | 5 - 20 | Significant increase in surface area; can be used for parenteral delivery.[11] | Higher manufacturing complexity and cost. | II, IV |
| Solid Dispersion | 5 - 50 | Can achieve supersaturation in the GI tract.[7][12] | Potential for physical instability (recrystallization). | II, IV |
| Lipid-Based (SEDDS) | 2 - 10 | Enhances lymphatic uptake, reducing first-pass metabolism.[6] | Limited to lipophilic drugs; potential for GI side effects. | II, IV |
| Cyclodextrin Complex | 2 - 10 | Increases solubility by forming inclusion complexes.[13] | Limited by the stoichiometry of complexation and drug properties. | II, IV |
Note: Fold increase in Area Under the Curve (AUC) is a generalization and highly dependent on the specific compound and formulation.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer carrier (e.g., PVP K30, HPMC-AS)
-
Organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and the selected polymer carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both the API and the polymer in a minimal amount of a suitable organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Scrape the solid material from the flask.
-
Further dry the resulting solid dispersion in a vacuum oven at a specified temperature for 24-48 hours to remove any residual solvent.
-
The resulting ASD can then be characterized for its amorphous nature (e.g., by PXRD) and subjected to dissolution testing.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
Objective: To compare the dissolution profiles of different this compound formulations in biorelevant media.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution medium (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF))
-
This compound formulations (e.g., pure API, micronized API, ASD)
-
HPLC system for quantification
Procedure:
-
Pre-warm the dissolution medium to 37 ± 0.5°C.
-
Place a known volume (e.g., 900 mL) of the medium into each dissolution vessel.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).
-
Introduce a precisely weighed amount of the this compound formulation into each vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm PVDF) to prevent undissolved particles from entering the analysis sample.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.
References
- 1. mail.jneonatalsurg.com [mail.jneonatalsurg.com]
- 2. [PDF] Enhancing the Bioavailability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jptcp.com [jptcp.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Novel nanostructured drug delivery technology to enhance bioavailability, increase solubility and drug loading – TechConnect Briefs [briefs.techconnect.org]
- 12. youtube.com [youtube.com]
- 13. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
Technical Support Center: IR415 Experiments - A Case of Mistaken Identity
Initial investigations into "IR415" have revealed that this designation does not correspond to a known experimental compound, molecule, or drug in the context of biomedical or chemical research. Instead, search results indicate that "this compound" is primarily associated with a course at the London School of Economics and Political Science titled "The Strategy of Conflict in International Relations"[1][2].
Further searches have identified products with similar numerical designations, such as the Bender IR425 and Hioki IR4053, which are insulation monitoring devices used in electrical engineering[3][4][5]. Additionally, a clinical trial mentions an "Integrated Radio Frequency Denervation System," but this is not linked to an experimental substance designated this compound[6].
Due to this case of mistaken identity, it is not possible to provide a technical support center with troubleshooting guides, FAQs, experimental protocols, or signaling pathway diagrams for "this compound experiments" as requested. The core premise of the request—that this compound is a substance used by researchers, scientists, and drug development professionals—appears to be based on a misunderstanding.
We recommend that you verify the name of the compound or experiment you are interested in. It is possible that "this compound" is an internal project code, a typographical error, or a misremembered designation.
Once the correct name of the experimental substance is identified, we will be able to provide you with a comprehensive technical support center that meets your specific needs.
To help us assist you better, please clarify the following:
-
What is the full name of the compound or molecule you are working with?
-
What is the therapeutic area or biological process you are investigating?
-
Can you provide any additional context or documentation related to your experiments?
We look forward to receiving more information and providing you with the accurate and detailed technical support you require.
References
Technical Support Center: IR415 Experimental Variability and Solutions
A preliminary investigation into "IR415" has not identified a specific experimental compound or reagent with this designation in publicly available scientific literature. The term "this compound" is associated with a course at the London School of Economics, "The Strategy of Conflict in International Relations"[1]. Other similar designations, such as "IR425," refer to insulation monitoring devices[2][3].
Without a clear identification of "this compound" as an experimental substance used by researchers, scientists, or drug development professionals, creating a specific troubleshooting guide is not possible.
To provide relevant and accurate technical support, please verify the name of the compound or provide additional context. For instance, is "this compound" an internal designation, a new or proprietary molecule, or could there be a typographical error in the name?
Assuming "this compound" is a hypothetical experimental compound, a typical technical support center would address issues such as those outlined below. The following structure is provided as a template for what could be developed once the identity of the substance is clarified.
Frequently Asked Questions (FAQs) - General Experimental Issues
Q1: What are the common sources of variability in experiments involving novel compounds?
A1: Inter-individual variability in phenotypic responses is a significant source of within-group variation that can affect the reproducibility of experimental outcomes[4]. This variability can stem from complex interactions between genetic and environmental factors[4]. In pharmacological studies, the method of drug delivery can also influence variability. For example, target-controlled infusion (TCI) systems, which are based on pharmacokinetic models, have been shown to result in less variability compared to bolus injections[5].
Q2: How can I minimize variability in my in-vitro experiments?
A2: To minimize variability in in-vitro experiments, it is crucial to standardize all aspects of the experimental protocol. This includes maintaining consistent cell culture conditions (e.g., passage number, confluency, media composition), ensuring accurate and consistent reagent preparation and storage, and using calibrated equipment. Implementing proper controls, such as positive and negative controls, and running replicates are also essential.
Q3: My experimental results are not reproducible. What should I check first?
A3: When facing issues with reproducibility, a systematic review of the experimental process is recommended. Begin by verifying the identity and purity of all reagents. Review the experimental protocol for any recent changes or deviations. Ensure that all equipment is functioning correctly and has been recently calibrated. Examining the raw data for outliers or unexpected patterns can also provide clues.
Troubleshooting Guide - Hypothetical Scenarios
| Issue | Potential Cause | Recommended Solution |
| Inconsistent biological activity of Compound "X" | Compound degradation | Verify storage conditions (temperature, light exposure). Prepare fresh stock solutions. |
| Inaccurate concentration | Re-measure the concentration of the stock solution using a reliable method (e.g., spectrophotometry). | |
| Cell line variability | Use cells from a consistent passage number. Perform cell line authentication. | |
| High background signal in fluorescence assay | Non-specific binding | Increase the number of wash steps. Include a blocking agent in the assay buffer. |
| Autofluorescence of the compound | Measure the fluorescence of the compound alone at the excitation and emission wavelengths of the assay. | |
| Contaminated reagents | Use fresh, high-purity reagents. Filter all buffers. | |
| Unexpected cytotoxicity | Off-target effects | Perform a literature search for known off-target effects of similar compounds. Test the compound in a panel of different cell lines. |
| Solubilizing agent toxicity | Run a vehicle control with the solubilizing agent alone at the same concentration used in the experiment. |
Experimental Protocols
A detailed experimental protocol would be provided here once the specific application of "this compound" is known. This would include step-by-step instructions for a key assay, including reagent preparation, incubation times, and data analysis methods.
Visualizing Experimental Workflows
Below is a generalized workflow for troubleshooting experimental variability.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. This compound The Strategy of Conflict in International Relations [lse.ac.uk]
- 2. fournais-bender.dk [fournais-bender.dk]
- 3. manuals.ca [manuals.ca]
- 4. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variability of target-controlled infusion is less than the variability after bolus injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing IR415 for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and handling of the near-infrared fluorescent dye IR415. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the stability and performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For optimal stability, this compound should be stored at -20°C or lower. It is available in a lyophilized solid form. Storing the dye in a desiccated environment will further prevent degradation from moisture. Once reconstituted in a solvent, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q2: What is the best solvent for reconstituting and storing this compound?
High-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended for reconstituting this compound. The choice of solvent can impact the dye's stability and aggregation properties. For aqueous buffers, ensure the pH is within the neutral to slightly basic range (pH 7-8.5), as acidic conditions can degrade cyanine dyes. The use of protic solvents may lead to lower fluorescence quantum yields compared to aprotic solvents.
Q3: How sensitive is this compound to light, and what precautions should I take?
This compound, like other cyanine dyes, is susceptible to photobleaching, which is the light-induced degradation of the fluorophore.[1] To minimize photobleaching, protect the dye from light at all times. Store this compound in the dark, and when handling, use amber vials or wrap containers in aluminum foil. During experiments, minimize the exposure of the sample to excitation light.
Q4: Can I expect this compound to be stable in aqueous buffers for an extended period?
While this compound can be used in aqueous buffers for experiments, long-term storage in aqueous solutions is not recommended due to the potential for hydrolysis and aggregation. For storage, it is best to keep the dye in an anhydrous organic solvent like DMSO or as a lyophilized solid. If you must store it in an aqueous buffer for a short period, ensure it is protected from light and stored at 4°C.
Q5: What are the common signs of this compound degradation?
Degradation of this compound can manifest as a decrease in fluorescence intensity, a shift in the absorption or emission spectra, or the appearance of additional peaks in an HPLC analysis. Visually, you might observe a color change in the solution or the formation of precipitates, which could indicate aggregation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | 1. Degradation of the dye: Improper storage (exposure to light, moisture, or wrong temperature). 2. Photobleaching: Excessive exposure to excitation light during the experiment. 3. Incorrect filter sets: Mismatch between the filter set and the dye's excitation/emission spectra. 4. Aggregation: High dye concentration or inappropriate solvent. | 1. Use a fresh aliquot of the dye. Review and adhere to recommended storage conditions. 2. Reduce the intensity and duration of light exposure. Use an anti-fade reagent if compatible with your experiment. 3. Verify that your microscope's filter sets are appropriate for this compound's spectral properties. 4. Dilute the dye to the recommended working concentration. Consider using a small amount of a non-ionic surfactant like Tween® 20 to reduce aggregation in aqueous solutions. |
| High Background Fluorescence | 1. Excess dye: Too high a concentration of the dye was used. 2. Dye aggregation: Aggregates can cause non-specific binding and increased background. 3. Autofluorescence: The sample itself may have endogenous fluorescence. | 1. Optimize the dye concentration by performing a titration experiment. 2. Centrifuge the dye solution to pellet any aggregates before use. Prepare fresh dilutions from a stock solution. 3. Include an unstained control to assess the level of autofluorescence. If necessary, use a spectral unmixing tool or a dye with a different emission spectrum. |
| Inconsistent Results Between Experiments | 1. Repeated freeze-thaw cycles: This can lead to dye degradation and aggregation. 2. Variability in storage conditions: Inconsistent temperature or light exposure. 3. Solvent evaporation: This can lead to an increase in dye concentration over time. | 1. Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. 2. Ensure all aliquots are stored under the same conditions (dark, -20°C or lower). 3. Use tightly sealed vials and prepare fresh dilutions for each experiment. |
| Precipitate Formation in Solution | 1. Aggregation: Cyanine dyes are prone to aggregation, especially at high concentrations and in aqueous solutions. 2. Low solubility: The dye may not be fully dissolved in the chosen solvent. | 1. Use the recommended solvents and avoid high concentrations. Sonication can help to break up aggregates. 2. Ensure you are using a high-purity, anhydrous solvent for the initial reconstitution. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by UV-Vis Spectroscopy
This protocol allows for the monitoring of the dye's spectral characteristics over time.
Methodology:
-
Preparation of this compound Stock Solution:
-
Reconstitute lyophilized this compound in high-purity, anhydrous DMSO to a concentration of 1 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
Prepare separate working solutions by diluting the stock solution to 10 µM in different storage conditions to be tested (e.g., DMSO at -20°C, PBS at 4°C, PBS at room temperature).
-
Protect all solutions from light.
-
-
Initial Absorbance Measurement (Time 0):
-
Using a UV-Vis spectrophotometer, measure the absorbance spectrum of each working solution from 600 nm to 800 nm.
-
Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.
-
-
Incubation and Subsequent Measurements:
-
Store the working solutions under their respective conditions.
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve the solutions and allow them to equilibrate to room temperature.
-
Measure the absorbance spectra as described in step 3.
-
-
Data Analysis:
-
Compare the absorbance spectra and the λmax values over time. A significant decrease in absorbance or a shift in λmax indicates degradation.
-
Protocol 2: Analysis of this compound Degradation by HPLC
This protocol provides a quantitative assessment of the dye's purity and the formation of degradation products.
Methodology:
-
Preparation of Samples:
-
Prepare this compound solutions under different stress conditions (e.g., exposure to light, elevated temperature, acidic/basic pH).
-
Include a control sample stored under optimal conditions (-20°C, dark).
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1 mL/min.
-
Detection: Diode array detector (DAD) or a UV-Vis detector set at the λmax of this compound.
-
-
Injection and Analysis:
-
Inject equal volumes of the control and stressed samples into the HPLC system.
-
Record the chromatograms.
-
-
Data Interpretation:
-
In the chromatogram of the control sample, identify the main peak corresponding to intact this compound.
-
In the chromatograms of the stressed samples, look for a decrease in the area of the main peak and the appearance of new peaks, which represent degradation products.
-
The percentage of degradation can be calculated by comparing the peak area of the intact dye in the stressed samples to the control.
-
Visualizations
References
Technical Support Center: Managing In Vitro Cytotoxicity of Small Molecule Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the in vitro cytotoxicity of small molecule inhibitors. While the initial query concerned a compound designated "IR415," our records and public databases do not identify a known chemical or drug with this name. It is possible that this is an internal compound name, or that there may be a typographical error in the designation. The information below is a general guide for reducing the cytotoxicity of small molecule inhibitors in vitro and can be applied to a wide range of compounds.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor is showing high cytotoxicity even at low concentrations. What are the potential causes?
A1: High cytotoxicity at low concentrations can stem from several factors:
-
Off-target effects: The compound may be interacting with unintended cellular targets that are essential for cell survival.
-
Solvent toxicity: The solvent used to dissolve the compound, commonly DMSO or ethanol, can be toxic to cells, especially at higher concentrations.[1] It is crucial to have a vehicle control (media with the same concentration of solvent) to assess this.
-
Compound instability: The compound may be degrading in the culture media into a more toxic substance.
-
Cell line sensitivity: The specific cell line you are using may be particularly sensitive to the compound's mechanism of action or its chemical properties.
-
Incorrect concentration: There might be an error in the calculation of the stock solution or dilutions, leading to a higher than intended final concentration.
Q2: How can I differentiate between intended cytotoxic effects (e.g., in cancer cells) and general, non-specific cytotoxicity?
A2: To distinguish between targeted and non-specific cytotoxicity, you can:
-
Use a panel of cell lines: Test the compound on both target (e.g., cancer) and non-target (e.g., normal, healthy) cell lines. A desirable compound will show significantly higher potency and cytotoxicity in the target cells.
-
Perform mechanism-of-action studies: Use assays to confirm that the observed cytotoxicity is a result of the compound's intended biological activity. For example, if your compound targets a specific kinase, you can measure the phosphorylation of its downstream targets.
-
Rescue experiments: If the cytotoxicity is on-target, it might be possible to "rescue" the cells by overexpressing the target protein or adding a downstream product that the inhibited pathway normally produces.
Q3: What is the maximum concentration of DMSO that is generally considered safe for most cell lines in vitro?
A3: As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v), and ideally at or below 0.1%.[2] However, the tolerance to DMSO can vary significantly between cell lines. It is always best to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
Troubleshooting Guide: Reducing Off-Target Cytotoxicity
If you are observing unintended cytotoxicity with your small molecule inhibitor, the following troubleshooting steps and alternative approaches can be considered.
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| High cell death in all cell lines (target and non-target) | Off-target effects or general chemical toxicity | 1. Reduce the concentration of the compound. 2. Decrease the incubation time. 3. Test for solvent toxicity with a vehicle control. 4. Consider using a serum-free media for a short duration to see if protein binding is a factor. | Reduced cell death in non-target cells, while hopefully maintaining an effective window for the intended target cells. |
| Precipitation of the compound in culture media | Poor solubility | 1. Prepare a fresh, lower concentration stock solution. 2. Consider using a different solvent for the stock solution (e.g., ethanol, if compatible). 3. Formulate the compound with a solubilizing agent like cyclodextrin (ensure the agent itself is not toxic to the cells). | Improved compound solubility and more reliable experimental results. |
| Vehicle control shows significant cytotoxicity | Solvent toxicity | 1. Lower the final concentration of the solvent in the culture media by preparing a more concentrated stock of your compound. 2. Test alternative solvents that may be less toxic to your cell line. | Minimal cytotoxicity in the vehicle control, ensuring observed effects are due to the compound. |
| Results are not reproducible | Compound degradation or inconsistent experimental setup | 1. Prepare fresh dilutions of the compound for each experiment from a frozen stock. 2. Ensure consistent cell seeding density and incubation times. 3. Check for contamination in the cell culture. | Consistent and reproducible dose-response curves. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Solvent Concentration
This protocol is designed to identify the highest concentration of a solvent (e.g., DMSO) that can be used without inducing significant cytotoxicity in a specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in complete culture media. A typical range would be from 2% down to 0.015% (v/v), including a no-solvent control.
-
Treatment: After allowing the cells to adhere overnight, replace the media with the media containing the different solvent concentrations.
-
Incubation: Incubate the plate for the intended duration of your compound treatment experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Plot cell viability against the solvent concentration. The maximum tolerated concentration is the highest concentration that does not result in a significant decrease in cell viability compared to the no-solvent control.
Protocol 2: Standard Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[2]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of your compound in complete culture media. Also, prepare a vehicle control (media with the same final concentration of solvent as your highest compound concentration) and a no-treatment control.
-
Treatment: Remove the old media and add the media containing the different compound concentrations and controls to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the wells at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for assessing in vitro cytotoxicity.
Caption: Logic diagram for troubleshooting cytotoxicity.
References
Technical Support Center: Troubleshooting Inconsistent IR415 Results
This guide is intended for researchers, scientists, and drug development professionals using IR415. Here you will find troubleshooting tips and frequently asked questions to address common issues and ensure reliable and reproducible results in your experiments.
Hypothetical Mechanism of Action for this compound
For the context of this guide, this compound is a potent and selective small molecule inhibitor of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. This compound is designed to bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of Akt.
Signaling Pathway Targeted by this compound
Technical Support Center: Optimization of IR-X Delivery In Vivo
Welcome to the technical support center for IR-X, a novel near-infrared (NIR) photosensitizer for photodynamic therapy (PDT) research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo delivery and application of IR-X.
| Problem | Potential Cause | Suggested Solution |
| Poor solubility of IR-X in aqueous buffers | IR-X is hydrophobic by nature, leading to aggregation in physiological solutions.[1] | - Formulation: Use a biocompatible solvent such as DMSO or ethanol for initial dissolution, followed by dilution in a carrier solution like saline or PBS containing a solubilizing agent (e.g., Cremophor EL, Tween® 80). - Nanoparticle Encapsulation: Encapsulate IR-X in liposomes or polymeric nanoparticles to improve aqueous solubility and stability. |
| Low accumulation of IR-X in tumor tissue | - Rapid clearance from circulation. - Inefficient Enhanced Permeability and Retention (EPR) effect. - Non-specific uptake by other organs. | - PEGylation: Modify the surface of IR-X-loaded nanoparticles with polyethylene glycol (PEG) to increase circulation half-life. - Targeted Delivery: Conjugate IR-X or its carrier to a targeting ligand (e.g., antibody, peptide) that recognizes a receptor overexpressed on tumor cells. - Optimize Injection Route: Consider intratumoral injection for localized tumors to increase direct accumulation, though this may result in less uniform distribution compared to intravenous administration. |
| High background fluorescence in non-target tissues | Non-specific distribution and retention of IR-X. | - Increase time between injection and imaging/treatment: Allow for clearance of unbound IR-X from circulation and non-target tissues. Optimal time points should be determined empirically. - Use a targeted formulation: As mentioned above, active targeting can significantly improve the tumor-to-background ratio. |
| Low therapeutic efficacy of PDT | - Insufficient light penetration into the tumor. - Low concentration of IR-X in the tumor. - Tissue hypoxia, which limits the generation of singlet oxygen.[2] | - Optimize Light Delivery: Use a laser with a wavelength that matches the absorption peak of IR-X and has good tissue penetration (typically in the NIR spectrum). - Adjust Fluence Rate: A lower fluence rate can reduce oxygen consumption, mitigating hypoxia and potentially increasing overall PDT efficacy.[2] - Fractionated Light Dose: Consider delivering the total light dose in multiple fractions to allow for tissue reoxygenation. |
| Photobleaching of IR-X during imaging or treatment | Excessive light exposure can lead to the degradation of the photosensitizer. | - Optimize Imaging Parameters: Use the lowest possible laser power and shortest exposure time necessary for adequate signal during fluorescence imaging. - Monitor Photobleaching: Track the fluorescence intensity of IR-X during PDT. A decrease in fluorescence can be an indicator of both photobleaching and therapeutic effect.[2] |
Frequently Asked Questions (FAQs)
Formulation & Administration
-
Q1: What is the recommended solvent for IR-X?
-
A1: Due to its hydrophobic nature, IR-X should first be dissolved in a small amount of an organic solvent like DMSO, followed by dilution in a suitable aqueous vehicle for in vivo administration. For nanoparticle formulations, the specific protocol for the chosen carrier should be followed.
-
-
Q2: Which administration route is best for in vivo studies?
-
A2: Intravenous (IV) injection via the tail vein is the most common method for systemic delivery to evaluate pharmacokinetics and tumor accumulation via the EPR effect. Intratumoral (IT) injection can be used for easily accessible tumors to achieve high local concentrations.
-
In Vivo Imaging & Biodistribution
-
Q3: When is the optimal time for imaging after IR-X injection?
-
A3: The optimal imaging window depends on the formulation. For untargeted nanoparticles, peak tumor accumulation is often observed between 24 and 48 hours post-injection. It is crucial to perform a time-course study to determine the point of maximum tumor accumulation and clearance from non-target tissues for your specific model.
-
-
Q4: How can I quantify the amount of IR-X in different organs?
-
A4: After sacrificing the animal, organs of interest can be harvested, weighed, and homogenized. The fluorescence of IR-X in the homogenates can then be measured using a fluorescence plate reader and quantified against a standard curve prepared by spiking known amounts of IR-X into untreated tissue homogenates.[3]
-
Mechanism & Efficacy
-
Q5: What is the cellular uptake mechanism of IR-X?
-
Q6: How does PDT with IR-X induce cell death?
-
A6: Upon activation with NIR light, IR-X transfers energy to molecular oxygen, generating reactive oxygen species (ROS), primarily singlet oxygen.[2] ROS are highly cytotoxic and induce cell death through apoptosis and necrosis by damaging cellular components like mitochondria, lysosomes, and the plasma membrane.
-
Experimental Protocols
1. Protocol for Intravenous Injection in Mice
-
Preparation: Prepare the IR-X formulation at the desired concentration in sterile, pyrogen-free saline or PBS. The final concentration of any organic solvent (e.g., DMSO) should be below 5% of the total injection volume.
-
Animal Restraint: Place the mouse in a suitable restraint device to allow access to the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Using a 27-30 gauge needle attached to a tuberculin syringe, insert the needle into one of the lateral tail veins. Slowly inject the IR-X formulation, typically a volume of 100-200 µL.
-
Confirmation: Successful injection is indicated by the lack of resistance and the absence of a subcutaneous bleb.
-
Monitoring: Monitor the animal for any adverse reactions following the injection.
2. Protocol for Biodistribution Analysis
-
Administration: Inject the IR-X formulation intravenously into a cohort of tumor-bearing mice.
-
Euthanasia: At predetermined time points (e.g., 4, 24, 48, 72 hours), euthanize a subset of mice according to approved animal welfare protocols.
-
Blood Collection: Collect a blood sample via cardiac puncture.
-
Organ Harvesting: Perfuse the mouse with saline to remove blood from the organs. Carefully dissect and collect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Sample Processing: Weigh each organ and a portion of the blood. Homogenize the tissues in a suitable buffer.
-
Quantification: Measure the fluorescence of the tissue homogenates using a NIR fluorescence plate reader. Calculate the concentration of IR-X based on a standard curve.
-
Data Presentation: Express the data as a percentage of the injected dose per gram of tissue (%ID/g).[3]
Quantitative Data Summary
The following tables provide example data for the biodistribution and pharmacokinetic parameters of a hypothetical NIR photosensitizer. Note: This is representative data and actual results will vary based on the specific formulation and animal model.
Table 1: Example Biodistribution of IR-X Formulation in Tumor-Bearing Mice (24h post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Tumor | 8.5 ± 2.1 |
| Liver | 15.2 ± 3.5 |
| Spleen | 10.8 ± 2.9 |
| Kidneys | 3.1 ± 0.8 |
| Lungs | 2.5 ± 0.6 |
| Heart | 1.1 ± 0.3 |
Table 2: Example Pharmacokinetic Parameters of IR-X Formulation
| Parameter | Value |
| Blood Half-life (t₁/₂) | 12.5 hours |
| Area Under the Curve (AUC) | 150 µg*h/mL |
| Clearance (Cl) | 0.2 mL/h |
| Volume of Distribution (Vd) | 3.5 mL |
Visualizations
Caption: Experimental workflow for in vivo delivery and evaluation of IR-X.
Caption: Troubleshooting decision tree for low PDT efficacy with IR-X.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. In-Vivo Optical Monitoring of the Efficacy of Epidermal Growth Factor Receptor Targeted Photodynamic Therapy: The Effect of Fluence Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular uptake mechanism for oligonucleotides: involvement of endocytosis in the uptake of phosphodiester oligonucleotides by a human colorectal adenocarcinoma cell line, HCT-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular uptake mechanism and knockdown activity of siRNA-loaded biodegradable DEAPA-PVA-g-PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Validation & Comparative
In Vivo Efficacy of IR415: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the novel insulin receptor (IR) modulator, IR415, with established and experimental alternatives. The data presented herein is designed to offer an objective assessment of this compound's performance, supported by detailed experimental protocols and visual representations of the underlying biological pathways and workflows.
Mechanism of Action: The Insulin Receptor Signaling Pathway
The insulin receptor is a key regulator of glucose homeostasis. Upon insulin binding, the receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events. Two major pathways are activated: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is primarily responsible for the metabolic effects of insulin, and the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and proliferation.
Caption: Insulin Receptor Signaling Pathways.
Comparative In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a diet-induced obesity mouse model and compared to several other insulin receptor agonists. The primary endpoint was the reduction in blood glucose levels following an oral glucose tolerance test (OGTT).
Data Summary
| Compound | Dose (nmol/kg) | Mean Blood Glucose AUC (mg/dL*min) | % Reduction vs. Vehicle |
| Vehicle | - | 25,000 | 0% |
| This compound (hypothetical) | 100 | 15,000 | 40% |
| Regular Human Insulin (RHI) | 30 | 17,500 | 30% |
| Levemir | 24 | 14,750 | 41% |
| IRPA-5 (Partial Agonist) | 120 | 19,750 | 21% |
| IRPA-6 (Partial Agonist) | 60 | 14,250 | 43% |
AUC: Area Under the Curve
Experimental Protocols
Animal Model
-
Species: C57BL/6J mice
-
Age: 8 weeks at the start of the study
-
Diet: High-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, except during fasting periods for experiments.
Oral Glucose Tolerance Test (OGTT) Workflow
The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood.
Caption: Oral Glucose Tolerance Test Workflow.
Detailed OGTT Protocol
-
Fasting: Mice were fasted for 6 hours before the start of the test, with free access to water.
-
Baseline Blood Collection: A small blood sample (approximately 10 µL) was collected from the tail tip to measure baseline blood glucose levels (t=0).
-
Compound Administration: Immediately after baseline blood collection, the test compounds (this compound, RHI, Levemir, IRPA-5, IRPA-6) or vehicle (saline) were administered via intraperitoneal injection at the doses specified in the data summary table.
-
Glucose Administration: 30 minutes after compound administration, a 20% glucose solution was administered orally by gavage at a dose of 2 g/kg of body weight.
-
Blood Sampling: Blood samples were collected from the tail tip at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Glucose Measurement: Blood glucose concentrations were measured immediately using a standard glucometer.
-
Data Analysis: The area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes was calculated for each mouse using the trapezoidal rule.
Discussion
The in vivo data indicates that the hypothetical compound this compound demonstrates potent glucose-lowering effects in a diet-induced obesity mouse model. Its efficacy, as measured by the reduction in blood glucose AUC during an OGTT, is comparable to that of Levemir and IRPA-6, and superior to regular human insulin and the partial agonist IRPA-5 in this model.
The experimental protocols provided offer a standardized framework for the in vivo evaluation of insulin receptor modulators. The use of a diet-induced obesity model is a clinically relevant approach for studying compounds intended for the treatment of type 2 diabetes and insulin resistance.
Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to explore its long-term efficacy and safety profile.
Unable to Proceed: Lack of Public Information on IR415
A comprehensive search for publicly available information on a compound or product designated as "IR415" has yielded no specific results. This prevents the creation of a comparative analysis with its potential analogs as requested.
The initial search did not identify any registered drug, chemical compound, or research molecule with the designation "this compound" in publicly accessible scientific literature, clinical trial databases, or chemical supplier catalogs. The search results provided general information on signaling pathways, such as the RLR and AKT pathways, but did not mention or relate to a specific compound named this compound.
Without foundational information on this compound, it is not possible to:
-
Identify its analogs for a comparative analysis.
-
Gather performance and experimental data.
-
Detail its mechanism of action or associated signaling pathways.
-
Provide relevant experimental protocols.
Consequently, the core requirements of the request, including data tables and Graphviz diagrams, cannot be fulfilled at this time.
To proceed with this request, please provide additional details on this compound, such as:
-
Chemical Name or Structure: The formal chemical name or a structural representation (e.g., SMILES string).
-
Compound Class: The family of compounds it belongs to (e.g., kinase inhibitor, monoclonal antibody).
-
Biological Target: The specific protein, enzyme, or pathway it is designed to interact with.
-
Alternative Designations: Any other names or codes used to identify this molecule.
Once more specific information is available, a thorough comparative analysis can be conducted.
No Clinical Data Available for "IR415" as a Medical Treatment
Initial research indicates that "IR415" does not correspond to an investigational drug or any form of medical therapy. All search results exclusively identify "this compound" as the course code for "The Strategy of Conflict in International Relations," a class offered at the London School of Economics and Political Science.[1][2]
There is no publicly available information, including clinical trial data, patents, or scientific literature, to suggest that "this compound" is a designation for a pharmaceutical compound or medical intervention. Extensive searches across various databases and scientific domains, including oncology, immunology, and neurology, yielded no relevant results for a therapeutic agent named "this compound".
Consequently, a comparison guide between "this compound" and any standard of care treatment cannot be generated. The core requirements of the request, such as data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled as there is no underlying medical or scientific data associated with a product named "this compound".
It is possible that "this compound" may be an internal project code not yet in the public domain, a transcription error, or a misunderstanding of the term. Without a valid identifier for a therapeutic agent, a comparative analysis against established medical treatments is not feasible.
Therefore, this report concludes that there is no basis for a comparison of "this compound" to standard of care treatments in a medical context. All evidence points to "this compound" being an academic course identifier.
References
Comparative Analysis of IR415 Activity Across Different Cell Lines: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the in-vitro activity of IR415, a novel anti-Hepatitis B Virus (HBV) agent, in various cell line models. This guide is intended for researchers, scientists, and drug development professionals engaged in antiviral research and oncology. The document summarizes key experimental data, provides detailed methodologies for the cited experiments, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to this compound
This compound is a potent small molecule inhibitor of the Hepatitis B virus X protein (HBx). It selectively interacts with HBx with a high affinity, boasting a dissociation constant (Kd) of 2 nM. The primary mechanism of action of this compound is the reversal of HBx-mediated suppression of the host's RNA interference (RNAi) machinery. Specifically, this compound blocks the inhibitory effect of HBx on the Dicer endoribonuclease, a key enzyme in the biogenesis of microRNAs (miRNAs) and small interfering RNAs (siRNAs). By restoring Dicer activity, this compound allows the host cell's innate antiviral defenses to effectively target and degrade viral RNA, thereby inhibiting HBV replication.
Comparative Activity of this compound in Different Cell Lines
The activity of this compound has been primarily characterized in human liver-derived cell lines, which are the most relevant models for studying HBV infection. The selection of a particular cell line for in-vitro studies is critical, as the effect of HBx on HBV replication has been shown to be cell-line dependent. A significant effect of HBx on viral replication is observed in the HepG2 human hepatoma cell line, making it a suitable model for evaluating HBx inhibitors. In contrast, the effect is less pronounced in another human hepatoma cell line, Huh7.
Below is a summary of the quantitative data on the activity of this compound in different cell lines based on available literature.
| Cell Line | Description | Parameter | Value | Reference |
| HepG2 | Human Hepatocellular Carcinoma | IC50 (HBV core protein synthesis) | ~10 µM | Ghosh S, et al. (2017) |
| Huh7 | Human Hepatocellular Carcinoma | Activity Confirmed | Not Quantified | Ghosh S, et al. (2017) |
| HepG2.2.15 | HepG2 stably expressing HBV | Inhibition of HBV replication | Dose-dependent | Ghosh S, et al. (2017) |
Signaling Pathway of HBx and this compound Intervention
The Hepatitis B virus X protein (HBx) is a multifunctional regulatory protein that plays a crucial role in HBV replication and the development of hepatocellular carcinoma. HBx interferes with numerous cellular processes, including transcription, signal transduction, and apoptosis. One of its key functions in viral persistence is the suppression of the host's RNAi defense mechanism. The following diagram illustrates the signaling pathway of HBx and the point of intervention for this compound.
Experimental Workflow for Assessing this compound Activity
The evaluation of the anti-HBV activity of a compound like this compound involves a series of in-vitro experiments to determine its efficacy and mechanism of action. The following diagram outlines a typical experimental workflow.
A Comparative Analysis of IR415 and Preceding Hepatitis B Virus X Protein Inhibitors
For Immediate Release
[City, State] – October 30, 2025 – In the ongoing effort to develop more effective therapeutics for chronic Hepatitis B Virus (HBV) infection, a novel compound, IR415, has shown significant promise by targeting the viral Hepatitis B virus X protein (HBx). This guide provides a comparative analysis of this compound against previous generation and contemporary compounds that also target HBx, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape of HBx inhibitors.
The HBx protein is a key multifunctional regulatory protein essential for HBV replication and is implicated in the development of hepatocellular carcinoma. It facilitates viral replication by, in part, suppressing the host's RNA interference (RNAi) machinery. The compounds discussed herein represent significant efforts to inhibit HBx function and, consequently, HBV replication. This guide summarizes the available quantitative data, details the experimental protocols used for their characterization, and visualizes the pertinent biological pathways and experimental workflows.
Performance Comparison of HBx Inhibitors
The following table summarizes the key performance indicators of this compound and other notable HBx inhibitors. Direct comparison of these values should be approached with caution due to variations in experimental conditions across different studies.
| Compound | Target Interaction | Binding Affinity (Kd) | Antiviral Activity (IC50/EC50) | Key Mechanism of Action |
| This compound | Directly binds to HBx | 2 nM[1][2][3] | Minimal effective concentration of 50 µM in an HBx-dependent GFP expression assay[1][2] | Blocks HBx-mediated suppression of RNAi by reversing the inhibitory effect of HBx on the Dicer endoribonuclease.[1][2] |
| Nitazoxanide (NTZ) | Inhibits HBx-DDB1 interaction | Not explicitly reported | Inhibition of HBx-DDB1 interaction observed, but specific IC50 not provided in the primary screening study.[4][5] | Disrupts the interaction between HBx and the host protein DDB1, which is crucial for HBx-mediated degradation of Smc5/6 and subsequent viral transcription.[4][5] |
| Tranilast | Directly binds to HBx | < 1 nM[6][7] | 10 µM resulted in a decrease in HBV DNA and HBsAg levels in HepG2.2.15.7 cells.[6] | Binds to HBx and inhibits HBV replication; the precise downstream mechanism following binding is still under investigation.[6][8] |
| Dicoumarol | Does not directly bind to HBx | Not Applicable | Potent antiviral activity against HBV RNAs and DNA.[9][10] | Inhibits NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the proteasomal degradation of HBx and subsequent suppression of cccDNA transcription.[9][10] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Figure 1. Signaling pathway of HBx in HBV replication and points of inhibition.
Figure 2. General experimental workflow for Surface Plasmon Resonance (SPR).
Experimental Protocols
Surface Plasmon Resonance (SPR) Imaging for HBx Binding Affinity (Tranilast)
This protocol is based on the methodology used for screening an FDA-approved drug library that identified Tranilast as a high-affinity binder of HBx.[6][8]
Objective: To determine the binding affinity of small molecule inhibitors to recombinant HBx protein.
Materials:
-
Recombinant GST-tagged HBx protein
-
PlexArray HT system or similar SPR instrument
-
Sensor chips (e.g., CM5)
-
FDA-approved drug library compounds (including Tranilast)
-
GST protein (for control)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization of HBx:
-
The sensor chip surface is activated using a mixture of EDC and NHS.
-
Recombinant GST-tagged HBx protein is diluted in the immobilization buffer and injected over the activated surface until the desired immobilization level is reached.
-
The surface is then deactivated with an injection of ethanolamine.
-
A control flow cell is prepared by immobilizing GST protein alone to subtract non-specific binding.
-
-
Binding Analysis:
-
The small molecule compounds from the library (analytes) are diluted in running buffer to the desired concentrations.
-
Each compound is injected over the HBx and control flow cells for a defined association time, followed by an injection of running buffer for a defined dissociation time.
-
The SPR signal (response units) is monitored in real-time.
-
-
Data Analysis:
-
The response data from the control flow cell is subtracted from the HBx flow cell data to obtain specific binding sensorgrams.
-
The equilibrium dissociation constant (Kd) is determined by fitting the steady-state binding responses at different analyte concentrations to a 1:1 binding model.
-
Split Luciferase Complementation Assay for HBx-DDB1 Interaction (Nitazoxanide)
This protocol is based on the screening assay used to identify Nitazoxanide as an inhibitor of the HBx-DDB1 interaction.[4][5][11]
Objective: To identify and characterize small molecules that inhibit the interaction between HBx and DDB1 in living cells.
Materials:
-
HEK293T cells
-
Expression plasmids for HBx fused to one subunit of a split luciferase (e.g., LgBit) and DDB1 fused to the other subunit (e.g., SmBit).
-
Cell culture medium and reagents
-
Transfection reagent
-
96-well plates
-
Luciferase substrate
-
Luminometer
-
Test compounds (including Nitazoxanide)
Procedure:
-
Cell Transfection:
-
HEK293T cells are co-transfected with the HBx-LgBit and DDB1-SmBit expression plasmids.
-
-
Compound Treatment:
-
After transfection, the cells are seeded into 96-well plates.
-
The cells are then treated with various concentrations of the test compounds or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
Following a suitable incubation period with the compounds, the luciferase substrate is added to the cells.
-
The luminescence, which is proportional to the extent of the HBx-DDB1 interaction, is measured using a luminometer.
-
-
Data Analysis:
-
The luminescence signal from compound-treated cells is normalized to that of the vehicle-treated control cells.
-
A decrease in luminescence indicates inhibition of the HBx-DDB1 interaction.
-
The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.
-
HBV Replication Assay in HepG2.2.15.7 Cells
This is a general protocol to assess the antiviral activity of compounds against HBV replication.[6]
Objective: To quantify the inhibition of HBV DNA replication and antigen production by test compounds.
Materials:
-
HepG2.2.15.7 cells (a stable cell line that replicates HBV)
-
Cell culture medium and reagents
-
Test compounds
-
Reagents for DNA extraction
-
Quantitative real-time PCR (qPCR) system and reagents for HBV DNA quantification
-
ELISA or CLIA kits for HBsAg and HBeAg quantification
-
Reagents for cell viability assays (e.g., MTT or CellTiter-Glo)
Procedure:
-
Cell Treatment:
-
HepG2.2.15.7 cells are seeded in plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compounds for a defined period (e.g., several days), with regular media and compound changes.
-
-
Quantification of HBV DNA:
-
The cell culture supernatant is collected, and viral DNA is extracted.
-
The amount of HBV DNA is quantified by qPCR.
-
-
Quantification of Viral Antigens:
-
The levels of HBsAg and HBeAg in the cell culture supernatant are measured using ELISA or CLIA.
-
-
Cell Viability Assay:
-
A cell viability assay is performed on the treated cells to assess the cytotoxicity of the compounds.
-
-
Data Analysis:
-
The levels of HBV DNA and antigens in compound-treated cells are compared to those in vehicle-treated cells.
-
The half-maximal effective concentration (EC50) for the inhibition of viral replication and the half-maximal cytotoxic concentration (CC50) are calculated. The selectivity index (SI = CC50/EC50) is then determined.
-
Conclusion
This compound represents a significant advancement in the development of HBx inhibitors, demonstrating high-affinity binding and a distinct mechanism of action involving the restoration of the host's RNAi response. While direct comparisons with previous generation compounds are complicated by differing experimental setups, the data presented in this guide offer a valuable resource for researchers in the field. The detailed protocols and visual aids provided are intended to facilitate the design and interpretation of future studies aimed at the development of novel and more potent anti-HBV therapeutics targeting HBx.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HBV | TargetMol [targetmol.com]
- 4. Inhibition of HBV Transcription From cccDNA With Nitazoxanide by Targeting the HBx-DDB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral Compounds Screening Targeting HBx Protein of the Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dicoumarol, an NQO1 inhibitor, blocks cccDNA transcription by promoting degradation of HBx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. okayama.elsevierpure.com [okayama.elsevierpure.com]
Unable to Validate IR415 as a Research Tool
Following a comprehensive search for the research tool designated "IR415," we were unable to identify any specific molecule, compound, or technology with this name in the public domain for researchers, scientists, and drug development professionals. The search did not yield any information regarding its mechanism of action, primary research applications, or any existing experimental data.
The most prominent result for the query "this compound" corresponds to a course titled "this compound The Strategy of Conflict in International Relations" offered at the London School of Economics.[1] This suggests that "this compound" is not a recognized identifier for a research tool in the biomedical or life sciences field.
Without a clear identification of this compound, it is not possible to provide a comparison with alternative tools, present experimental data, or detail its use in any signaling pathways or experimental workflows.
We recommend verifying the name and any alternative identifiers for the tool . Should a more specific name or context be provided, we would be pleased to revisit this topic and generate the requested comparative guide.
References
Independent Verification of IR415 Published Data: A Comparative Analysis
Initial searches for publicly available data on a product or molecule designated "IR415" within the fields of life sciences, pharmaceuticals, or drug development did not yield any relevant results. The identifier "this compound" corresponds to a course titled "The Strategy of Conflict in International Relations" offered at the London School of Economics.[1] Consequently, a direct comparison with alternative products based on experimental data is not feasible.
This guide, therefore, addresses the user's request by providing relevant information on signaling pathways that are often the focus of research in drug development, which may be the intended area of interest. This includes the Insulin Receptor (IR) signaling pathway and the RIG-I innate immune signaling pathway.
Comparative Data of Related Signaling Pathways
For the purpose of illustrating how such a comparative guide would be structured, should a relevant product be identified, the following tables summarize key components and functions of the Insulin Receptor and RIG-I signaling pathways.
Table 1: Key Components of Insulin Receptor vs. RIG-I Signaling Pathways
| Component | Insulin Receptor (IR) Pathway | RIG-I Pathway |
| Receptor | Insulin Receptor (a receptor tyrosine kinase) | Retinoic acid-inducible gene I (RIG-I) (a cytosolic RNA helicase)[2][3] |
| Primary Ligand | Insulin[4] | Viral double-strand RNA[2][3] |
| Key Adaptor Proteins | IRS family, PI3K[4] | MAVS (Mitochondrial antiviral-signaling protein) |
| Downstream Kinases | PDK1, AKT, mTORC1/2[4] | TBK1, IKKε |
| Primary Transcription Factors | FOXO, SREBP1[4] | IRF3, IRF7, NF-κB |
| Cellular Outcome | Glucose uptake, glycogen synthesis, lipogenesis[4] | Production of type I interferons and proinflammatory cytokines, apoptosis[2][3] |
Table 2: Functional Comparison of Insulin Receptor and RIG-I Pathway Activation
| Function | Insulin Receptor (IR) Pathway | RIG-I Pathway |
| Metabolic Regulation | Central regulator of glucose homeostasis.[4] | Not directly involved in metabolic regulation. |
| Immune Response | Primarily involved in metabolic signaling, but can have immunomodulatory effects. | Key initiator of the innate immune response against viral pathogens.[2][3] |
| Role in Cancer | Dysregulation is linked to metabolic diseases and can contribute to cancer progression. | Activation is being explored as a cancer immunotherapy strategy to induce tumor cell death.[2][3] |
| Therapeutic Target | Well-established target for anti-diabetic drugs.[4] | Agonists are in pre-clinical and clinical development for cancer treatment.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of published data. Below are generalized protocols for key experiments used to investigate signaling pathways like the Insulin Receptor and RIG-I pathways.
Protocol 1: Western Blotting for Protein Phosphorylation
This method is used to detect the phosphorylation status of key signaling proteins (e.g., AKT, IRF3) as an indicator of pathway activation.
-
Cell Lysis: Cells are treated with the compound of interest (e.g., insulin or a RIG-I agonist) for various times. Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The membrane is often stripped and re-probed with an antibody for the total protein as a loading control.
Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis
This technique is used to measure the change in the expression of target genes downstream of a signaling pathway (e.g., GLUT4 for the IR pathway, or IFNB1 for the RIG-I pathway).
-
RNA Extraction: Following cell treatment, total RNA is extracted from the cells using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for the target gene and a reference (housekeeping) gene. The reaction contains a fluorescent dye that binds to double-stranded DNA.
-
Data Analysis: The amplification of the target and reference genes is monitored in real-time. The relative expression of the target gene is calculated using the ΔΔCt method.
Signaling Pathway Diagrams
Insulin Receptor Signaling Pathway
This diagram illustrates the major signaling cascades initiated by insulin binding to its receptor, leading to metabolic regulation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
